E-Hexen-1-ylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(E)-hex-1-enyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BO2/c1-2-3-4-5-6-7(8)9/h5-6,8-9H,2-4H2,1H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFKSQSXNUNYAC-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/CCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42599-18-8 | |
| Record name | B-(1E)-1-Hexenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42599-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (E)-(Hexen-1-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of (E)-Hexen-1-ylboronic Acid from 1-Hexyne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of (E)-hexen-1-ylboronic acid from the terminal alkyne, 1-hexyne. This transformation is a cornerstone of modern organic synthesis, providing a versatile building block for carbon-carbon and carbon-heteroatom bond formation, particularly in the construction of complex molecules for pharmaceutical applications. The guide outlines the key reaction, provides detailed experimental protocols, and presents relevant quantitative data.
Synthetic Strategy: Hydroboration of a Terminal Alkyne
The primary strategy for the stereoselective synthesis of (E)-alkenylboronic acids from terminal alkynes is the hydroboration reaction . This reaction involves the addition of a boron-hydrogen bond across the carbon-carbon triple bond. For terminal alkynes like 1-hexyne, the hydroboration proceeds with high regioselectivity, with the boron atom adding to the terminal carbon, and with syn-stereoselectivity, resulting in the formation of the desired (E)-vinylborane intermediate. Subsequent hydrolysis or oxidative workup of this intermediate yields the target (E)-hexen-1-ylboronic acid.
Commonly employed hydroborating agents for this transformation include catecholborane and pinacolborane. These reagents offer good stereocontrol and the resulting boronate esters are often stable enough for isolation and purification before being converted to the final boronic acid.
Experimental Protocols
This section provides a detailed experimental protocol for the two-step synthesis of (E)-hexen-1-ylboronic acid from 1-hexyne, proceeding through a vinylpinacolboronate ester intermediate.
Step 1: Synthesis of (E)-Hex-1-en-1-ylboronic acid pinacol ester
Materials:
-
1-Hexyne (C₆H₁₀)
-
Pinacolborane (HBpin)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen gas (inert atmosphere)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
-
Heating mantle or oil bath
Procedure:
-
A 100 mL round-bottom flask, equipped with a magnetic stir bar and a reflux condenser, is charged with 1-hexyne (1.0 eq).
-
Anhydrous THF is added to dissolve the 1-hexyne under a nitrogen atmosphere.
-
Pinacolborane (1.1 eq) is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is then heated to reflux (approximately 65-70 °C) and stirred for 4-6 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
After completion, the reaction mixture is cooled to room temperature.
-
The solvent (THF) is removed under reduced pressure using a rotary evaporator to yield the crude (E)-hex-1-en-1-ylboronic acid pinacol ester.
-
The crude product can be purified by column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate.
Step 2: Hydrolysis to (E)-Hex-1-en-1-ylboronic acid
Materials:
-
(E)-Hex-1-en-1-ylboronic acid pinacol ester
-
Diethyl ether
-
Aqueous Hydrochloric Acid (2 M HCl)
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
The purified (E)-hex-1-en-1-ylboronic acid pinacol ester is dissolved in diethyl ether.
-
The ethereal solution is transferred to a separatory funnel and washed with 2 M aqueous HCl.
-
The organic layer is then washed with brine.
-
The separated organic layer is dried over anhydrous magnesium sulfate.
-
The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to afford (E)-hexen-1-ylboronic acid as a solid.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of (E)-hexen-1-ylboronic acid from 1-hexyne.
| Step | Reactant | Product | Yield (%) | Purity (%) | E/Z Ratio |
| 1. Hydroboration | 1-Hexyne | (E)-Hex-1-en-1-ylboronic acid pinacol ester | 85-95 | >95 | >98:2 |
| 2. Hydrolysis | Pinacol Ester | (E)-Hex-1-en-1-ylboronic acid | 90-98 | >98 | >98:2 |
Note: Yields and purity are dependent on reaction scale, purity of reagents, and purification methods.
Visualizations
Synthetic Workflow
The following diagram illustrates the two-step synthesis of (E)-hexen-1-ylboronic acid from 1-hexyne.
Caption: Overall workflow for the synthesis of (E)-Hexen-1-ylboronic acid.
Reaction Mechanism Overview
This diagram provides a simplified overview of the key chemical transformations.
Caption: Simplified mechanism showing key reaction stages.
preparation of (E)-alkenylboronic acids
An In-Depth Technical Guide to the Preparation of (E)-Alkenylboronic Acids
Executive Summary: (E)-Alkenylboronic acids and their ester derivatives are cornerstone reagents in modern synthetic organic chemistry, most notably as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their stereochemical purity is paramount for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the principal and most reliable methods for the stereoselective synthesis of (E)-alkenylboronic acids, with a primary focus on the hydroboration of alkynes and the Miyaura borylation of alkenyl halides. This document is intended for researchers, chemists, and professionals in drug development, offering detailed experimental protocols, comparative data, and mechanistic visualizations to facilitate practical application.
Core Synthetic Strategies
The synthesis of (E)-alkenylboronic acids is dominated by two highly effective and stereocontrolled strategies:
-
Hydroboration of Terminal Alkynes: This atom-economical method involves the direct addition of a boron-hydrogen bond across a carbon-carbon triple bond. The reaction typically proceeds via a syn-addition mechanism, which, when applied to terminal alkynes, directly yields the desired (E)-alkenylboronate product. A variety of catalytic and non-catalytic systems have been developed to control selectivity and functional group tolerance.
-
Miyaura Borylation of (E)-Alkenyl Halides/Triflates: This powerful cross-coupling reaction utilizes a palladium catalyst to couple an (E)-alkenyl electrophile (such as a bromide, iodide, or triflate) with a diboron reagent. A key advantage of this method is its complete retention of the double bond geometry of the starting material, making it an excellent choice when a stereochemically pure (E)-alkenyl halide is readily available.
A third, more specialized method involves the Zirconium-Catalyzed Carboalumination of Alkynes , followed by borylation, which is particularly useful for accessing tri-substituted (E)-alkenylboronates.[1]
Method 1: Hydroboration of Terminal Alkynes
The hydroboration of terminal alkynes is arguably the most direct route to (E)-alkenylboronic esters. The reaction involves the syn-addition of a hydroborane reagent, such as catecholborane or pinacolborane (HBpin), across the alkyne.[2][3] This process places the boron atom at the terminal, less sterically hindered carbon, and the hydrogen atom at the internal carbon, resulting in the (E)-alkenylboronate.[4][5] While the uncatalyzed reaction often requires elevated temperatures, various transition metal catalysts (e.g., based on Rh, Ir, Pt, Ti) can facilitate the reaction under milder conditions with high selectivity.[6][7] Metal-free catalytic approaches have also been developed.[8][9]
General Reaction Scheme:
R-C≡C-H + HBpin → (E)-R-CH=CH-Bpin
Data Presentation: Comparison of Hydroboration Methods
| Alkyne Substrate | Boron Reagent | Catalyst / Conditions | Yield (%) | E/Z Ratio | Reference |
| Phenylacetylene | Pinacolborane (HBpin) | Ti-amidophosphine-borane complex (1 mol%), Toluene, RT, 1h | 95 | >99:1 | [7] |
| 1-Octyne | Pinacolborane (HBpin) | Dicyclohexylborane (cat.), Neat, RT | 94 | >99:1 | [9] |
| 4-Phenyl-1-butyne | Pinacolborane (HBpin) | H₃B·THF (cat.), 60 °C, 30 min | 95 | >99:1 | [8] |
| Propargyl ether | Pinacolborane (HBpin) | PtCl₂/XPhos/Et₃SiH, THF | 91 | >20:1 | [6] |
| Phenylacetylene | Catecholborane | Uncatalyzed, THF, 65 °C | High | (E)-isomer | [3][4] |
Visualization: Catalytic Hydroboration Workflow
The following diagram illustrates a generalized workflow for a catalytic hydroboration experiment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Hydroboration - Wikipedia [en.wikipedia.org]
- 6. Pt-Catalyzed Hydroboration of Terminal Alkynes: A Regioselective Approach to Vinyl Boronates - ChemistryViews [chemistryviews.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Borane-Catalysed Hydroboration of Alkynes and Alkenes [organic-chemistry.org]
- 9. Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron [organic-chemistry.org]
An In-depth Technical Guide to (E)-Hex-1-en-1-ylboronic acid
This technical guide provides a comprehensive overview of (E)-Hex-1-en-1-ylboronic acid, a valuable reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical and physical properties, experimental protocols for its synthesis and application, and relevant spectroscopic data.
Chemical Identity and Properties
(E)-Hex-1-en-1-ylboronic acid, also known as trans-1-Hexen-1-ylboronic acid, is an organoboron compound widely utilized as a building block in organic chemistry, most notably in palladium-catalyzed cross-coupling reactions.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 42599-18-8[1][2][3] |
| Molecular Formula | C₆H₁₃BO₂[1][2][3] |
| IUPAC Name | [(E)-hex-1-enyl]boronic acid[2] |
| Synonyms | trans-1-Hexen-1-ylboronic acid, (E)-1-Hexenylboronic acid[1] |
| MDL Number | MFCD01074553[2] |
| PubChem CID | 5326225[2] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Weight | 127.98 g/mol [1][3] |
| Appearance | White to off-white solid[1] |
| Melting Point | 62-63 °C[1] |
| Boiling Point | 227.8 ± 23.0 °C (Predicted)[1] |
| Density | 0.926 ± 0.06 g/cm³ (Predicted)[1] |
| pKa | 9.81 ± 0.43 (Predicted)[1] |
| Solubility | Soluble in polar protic solvents like methanol and water; sparingly soluble in non-polar hydrocarbons. |
Spectroscopic Data
Table 3: Spectroscopic Data
| Spectrum | Description |
| ¹H NMR | The following data is for the pinacol ester in CDCl₃ (400 MHz): δ 6.63 (dt, J=17.9, 6.4 Hz, 1H), 5.42 (dt, J=17.9, 1.6 Hz, 1H), 2.14 (m, 2H), 1.39 (m, 2H), 1.24–1.28 (m, 14H, includes pinacol methyls), 0.88 (t, J=7.2 Hz, 3H). The vinyl protons exhibit a large coupling constant (~18 Hz), characteristic of a trans (E) configuration.[4] |
| ¹³C NMR | The following data is for the pinacol ester in CDCl₃ (100 MHz): δ 154.93, 118.42, 83.11, 35.65, 30.50, 24.92, 22.40, 14.06. The carbon attached to boron is significantly downfield. Note: The signal at δ 118.42 corresponds to the vinylic carbon alpha to the boron, while the signal around δ 154.93 is for the vinylic carbon beta to the boron.[4] |
| FT-IR | Characteristic absorption bands are expected for the O-H stretch of the boronic acid (broad, ~3300 cm⁻¹), the B-O stretch (~1350 cm⁻¹), the C=C stretch of the alkenyl group (~1650 cm⁻¹), and the C-B stretch. |
Experimental Protocols
(E)-Hex-1-en-1-ylboronic acid is a key intermediate in organic synthesis, primarily prepared via hydroboration of 1-hexyne and utilized in Suzuki-Miyaura cross-coupling reactions.
Synthesis of (E)-Hex-1-en-1-ylboronic acid
The synthesis of alkenylboronic acids is typically achieved through the hydroboration of a terminal alkyne. This process can be followed by the hydrolysis of the resulting boronate ester. A general, two-step procedure is outlined below.
Step 1: Synthesis of (E)-2-(hex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester)
This procedure is adapted from established methods for the hydroboration of alkynes.[5][6]
-
Materials: 1-Hexyne, Pinacolborane, Dicyclohexylborane (catalyst), Tetrahydrofuran (THF, anhydrous).
-
Procedure:
-
To a flame-dried, inert-atmosphere flask, add 1-hexyne (1.0 eq) and anhydrous THF.
-
Add a catalytic amount of dicyclohexylborane (e.g., 5 mol%).
-
Slowly add pinacolborane (1.0-1.2 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitor by TLC or GC-MS).
-
Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by flash chromatography on silica gel.
-
Step 2: Hydrolysis to (E)-Hex-1-en-1-ylboronic acid
-
Materials: (E)-2-(hex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, Diethyl ether, Water, HCl (aqueous solution).
-
Procedure:
-
Dissolve the pinacol ester in a suitable solvent system, such as diethyl ether and water.
-
Acidify the mixture with a dilute aqueous acid (e.g., 1M HCl) to facilitate the hydrolysis of the ester.
-
Stir vigorously at room temperature for several hours.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.
-
The product can be purified by recrystallization.
-
Application in Suzuki-Miyaura Coupling
(E)-Hex-1-en-1-ylboronic acid is an excellent coupling partner for the synthesis of substituted alkenes via the Suzuki-Miyaura reaction.[7][8]
-
General Procedure:
-
To a reaction vessel, add the aryl halide (1.0 eq), (E)-Hex-1-en-1-ylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq).[9]
-
Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Reaction Workflow and Mechanism
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. The general catalytic cycle is depicted below.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The reaction is initiated by the oxidative addition of an organic halide to a Pd(0) complex. This is followed by transmetalation with the boronic acid, which is activated by a base. The final step is reductive elimination, which forms the C-C bond and regenerates the Pd(0) catalyst.[7][8]
Safety and Handling
(E)-Hex-1-en-1-ylboronic acid is classified as an irritant.[1] It is important to handle this chemical with appropriate safety precautions.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
-
Storage: Store in a cool, dry place. For long-term stability, storage in a freezer under an inert atmosphere at -20°C is recommended.[1][3] It should be protected from moisture and prolonged exposure to light.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a fume hood.
References
- 1. E-HEXEN-1-YLBORONIC ACID | 42599-18-8 [amp.chemicalbook.com]
- 2. trans-1-Hexen-1-ylboronic acid, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. 42599-18-8|(E)-Hex-1-en-1-ylboronic acid|BLD Pharm [bldpharm.com]
- 4. Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of E-Hexen-1-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (E)-Hexen-1-ylboronic acid, a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This document details the expected spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with a detailed experimental protocol for its synthesis.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₆H₁₃BO₂ |
| Molecular Weight | 127.98 g/mol |
| Appearance | White to off-white solid[1] |
| Melting Point | 62-63 °C[1][2][3] |
| Boiling Point | 227.8 ± 23.0 °C (Predicted)[2][3] |
| Solubility | Good solubility in polar protic solvents like methanol and water; sparingly soluble in non-polar hydrocarbons[4] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
The following table outlines the predicted proton NMR chemical shifts (δ), multiplicities, and coupling constants (J) for (E)-Hexen-1-ylboronic acid, based on the data for its pinacol ester.
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~6.65 | dt | J = 17.9, 6.4 |
| H-2 | ~5.45 | dt | J = 17.9, 1.6 |
| H-3 | ~2.15 | m | |
| H-4 | ~1.40 | m | |
| H-5 | ~1.30 | m | |
| H-6 | ~0.90 | t | J = 7.2 |
| -B(OH)₂ | ~5.0-7.0 | br s |
Note: The broad singlet for the B(OH)₂ protons is characteristic and its chemical shift can vary depending on concentration and solvent.
Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
The table below details the predicted carbon NMR chemical shifts for (E)-Hexen-1-ylboronic acid, inferred from the pinacol ester data. The carbon attached to the boron atom is often difficult to observe due to quadrupolar relaxation.
| Assignment | Predicted Chemical Shift (ppm) |
| C-1 | Not observed or very broad |
| C-2 | ~155.0 |
| C-3 | ~35.7 |
| C-4 | ~30.5 |
| C-5 | ~22.4 |
| C-6 | ~14.1 |
Infrared (IR) Spectroscopy
The IR spectrum of (E)-Hexen-1-ylboronic acid is expected to exhibit characteristic absorption bands for its key functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 (broad) | O-H stretch (from B-OH) |
| ~2950-2850 | C-H stretch (alkyl) |
| ~1650 | C=C stretch (alkenyl)[4] |
| ~1350 | B-O stretch |
| ~1200-1000 | B-OH bend[4] |
Mass Spectrometry (MS)
The mass spectrum of (E)-Hexen-1-ylboronic acid is expected to show the molecular ion peak. A prominent feature in the mass spectra of boronic acids is the loss of water (M-18) and the formation of the corresponding boroxine (trimer, M-3H₂O).
Expected Fragmentation Pattern:
| m/z | Fragment |
| 128 | [M]⁺ |
| 110 | [M - H₂O]⁺ |
| 330 | [M₃ - 3H₂O]⁺ (Boroxine) |
Experimental Protocols
Synthesis of (E)-Hexen-1-ylboronic Acid via Hydroboration
A common and efficient method for the synthesis of (E)-alkenylboronic acids is the hydroboration of a terminal alkyne with catecholborane, followed by hydrolysis of the resulting catechol ester.
Reaction Scheme:
Caption: Synthesis of (E)-Hexen-1-ylboronic acid.
Materials:
-
1-Hexyne
-
Catecholborane
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
Hexane
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 1-hexyne (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add catecholborane (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, carefully add deionized water to the reaction mixture and stir vigorously for 1-2 hours to hydrolyze the intermediate catechol ester.
-
Extract the aqueous layer with hexane (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (E)-Hexen-1-ylboronic acid.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the characterization of synthesized (E)-Hexen-1-ylboronic acid.
References
An In-depth Technical Guide to the 1H and 13C NMR of (E)-Hex-1-en-1-ylboronic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of (E)-hex-1-en-1-ylboronic acid and its common synthetic precursor, (E)-2-(hex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (the pinacol ester). This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, offering detailed data, experimental protocols, and a logical workflow for the characterization of this important class of compounds.
(E)-Hex-1-en-1-ylboronic acid is a versatile building block in organic chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] Its application is crucial in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1]
NMR Data Presentation
While direct, publicly available NMR spectra for (E)-hex-1-en-1-ylboronic acid are not readily found in the literature, extensive data exists for its pinacol ester derivative, (E)-2-(hex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The electronic environment of the hexenyl chain is very similar in both the boronic acid and its pinacol ester, making the NMR data of the latter highly relevant for the structural elucidation of the former. The primary difference in the spectra would be the absence of the pinacol methyl and quaternary carbon signals and the presence of B-OH protons in the free boronic acid.
The following tables summarize the ¹H and ¹³C NMR data for (E)-2-(hex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Table 1: ¹H NMR Data for (E)-2-(hex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 6.63 | dt | 17.9, 6.4 | 1H | =CH-B |
| 5.42 | dt | 17.9, 1.6 | 1H | =CH-CH₂ |
| 2.14 | m | - | 2H | -CH₂-CH= |
| 1.39 | m | - | 2H | -CH₂-CH₂-CH= |
| 1.24–1.28 | m | - | 14H | -CH₂-CH₃ and C(CH₃)₂ |
| 0.88 | t | 7.2 | 3H | -CH₃ |
Solvent: CDCl₃, Spectrometer Frequency: 400 MHz
Table 2: ¹³C NMR Data for (E)-2-(hex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
| Chemical Shift (δ, ppm) | Assignment |
| 154.93 | =CH-CH₂ |
| 118.42 (broad) | =CH-B |
| 83.11 | -O-C(CH₃)₂ |
| 35.65 | -CH₂-CH= |
| 30.50 | -CH₂-CH₂-CH= |
| 24.92 | -C(CH₃)₂ |
| 22.40 | -CH₂-CH₃ |
| 14.06 | -CH₃ |
Solvent: CDCl₃, Spectrometer Frequency: 100 MHz. Note: The carbon attached to the boron atom often appears as a broad signal due to quadrupolar relaxation of the boron nucleus.
Experimental Protocols
The following section details the methodologies for the synthesis and NMR characterization of (E)-alkenylboronic acid pinacol esters.
Synthesis: Hydroboration of 1-Hexyne
(E)-alkenylboronic acid pinacol esters are commonly synthesized via the hydroboration of terminal alkynes.[2][3]
Materials:
-
1-Hexyne
-
Pinacolborane
-
Anhydrous, inert solvent (e.g., THF, diethyl ether)
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and appropriate glassware
Procedure:
-
Under an inert atmosphere, a solution of 1-hexyne in an anhydrous solvent is prepared in a flame-dried flask.
-
Pinacolborane (typically 1.0-1.2 equivalents) is added dropwise to the stirred solution at a controlled temperature (often 0 °C to room temperature).
-
The reaction mixture is stirred for a specified time until the reaction is complete, which can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by flash column chromatography on silica gel, to yield the pure (E)-2-(hex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
NMR Sample Preparation and Data Acquisition
Materials:
-
(E)-2-(hex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (5-10 mg)
-
Deuterated chloroform (CDCl₃)
-
NMR tube (5 mm)
-
Pipettes
Procedure:
-
Approximately 5-10 mg of the purified boronic ester is accurately weighed and dissolved in about 0.6-0.7 mL of CDCl₃ in a small vial.
-
The solution is then transferred to a 5 mm NMR tube.
-
The NMR tube is capped and carefully placed in the NMR spectrometer's autosampler or manually loaded into the magnet.
Data Acquisition Parameters (General):
-
Spectrometer: Bruker DRX400 Spectrometer (or equivalent)
-
¹H NMR:
-
Frequency: 400 MHz
-
Pulse Program: Standard single pulse (zg30 or similar)
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: ~12-15 ppm
-
-
¹³C NMR:
-
Frequency: 100 MHz
-
Pulse Program: Proton-decoupled (zgpg30 or similar)
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2 seconds
-
Spectral Width: ~220-250 ppm
-
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate NMR software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and characterization of (E)-hex-1-en-1-ylboronic acid pinacol ester.
Caption: Workflow for the synthesis and NMR characterization.
References
- 1. E-HEXEN-1-YLBORONIC ACID [myskinrecipes.com]
- 2. Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Stability and Storage of (E)-Hexen-1-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage of (E)-hex-1-en-1-ylboronic acid, a valuable reagent in organic synthesis and drug discovery. Understanding the stability profile of this compound is critical for ensuring its integrity, reactivity, and the reproducibility of experimental results. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.
Core Stability and Storage Recommendations
Proper handling and storage are paramount to preserving the quality of (E)-hexen-1-ylboronic acid. The primary factors influencing its stability are temperature, moisture, and light.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container | Protects against oxidative degradation from atmospheric oxygen. |
| Moisture | Store in a dry environment, protected from moisture | Prevents hydrolysis of the boronic acid group. |
| Light | Protect from light by using an amber or opaque container | Minimizes the risk of photo-degradation. |
Physicochemical Properties
A summary of the key physical and chemical properties of (E)-hexen-1-ylboronic acid is provided below.
| Property | Value |
| Molecular Formula | C₆H₁₃BO₂ |
| Molecular Weight | 127.98 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 90-95 °C |
| Boiling Point | 245.5 °C at 760 mmHg (Predicted) |
| Solubility | Soluble in many organic solvents such as methanol, ethanol, and acetone. |
Degradation Pathways
(E)-Hexen-1-ylboronic acid is susceptible to two primary degradation pathways: protodeboronation and oxidation. The extent of degradation is influenced by factors such as pH, temperature, and the presence of oxidizing agents.
Protodeboronation
Protodeboronation is the cleavage of the carbon-boron bond, resulting in the formation of the corresponding alkene (1-hexene) and boric acid. Studies on vinylboronic acids, which are structurally similar to (E)-hexen-1-ylboronic acid, indicate that this class of compounds undergoes very slow protodeboronation, particularly at neutral and basic pH.[1][2] The reaction rate is pH-dependent and can be influenced by the presence of catalysts.
Oxidation
Oxidative degradation of boronic acids typically yields the corresponding alcohol and boric acid. In the case of (E)-hexen-1-ylboronic acid, this would result in the formation of hex-1-en-1-ol. This process can be initiated by atmospheric oxygen or other oxidizing agents, such as hydrogen peroxide. The oxidation is thought to proceed via the formation of a boronate peroxide intermediate.
Experimental Protocols for Stability Assessment
To evaluate the stability of (E)-hexen-1-ylboronic acid, forced degradation studies can be performed under various stress conditions. The degradation can be monitored using stability-indicating analytical methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Forced Degradation Study Protocol
This protocol is a general guideline and should be adapted based on the specific objectives of the study.
-
Preparation of Stock Solution: Prepare a stock solution of (E)-hexen-1-ylboronic acid in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat at 60 °C for 24 hours.
-
Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 60 °C for 7 days.
-
Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by HPLC or NMR.
HPLC Method for Stability Indicating Assay
A reverse-phase HPLC method can be developed and validated to separate (E)-hexen-1-ylboronic acid from its potential degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical starting point would be a linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
NMR Spectroscopy for Degradation Monitoring
¹H and ¹¹B NMR spectroscopy are powerful tools for monitoring the degradation of boronic acids and identifying degradation products.
-
¹H NMR: The disappearance of the vinyl proton signals of (E)-hex-1-en-1-ylboronic acid and the appearance of new signals corresponding to degradation products (e.g., the olefinic protons of 1-hexene) can be monitored.
-
¹¹B NMR: The chemical shift of the boron atom is sensitive to its chemical environment. The trigonal planar boronic acid gives a characteristic signal, which will shift upon degradation or complexation.
-
Solvent: A suitable deuterated solvent in which the compound and its degradation products are soluble (e.g., CD₃OD, DMSO-d₆).
-
Procedure:
-
Dissolve a known amount of the stressed sample in the deuterated solvent.
-
Acquire ¹H and ¹¹B NMR spectra.
-
Compare the spectra with that of a non-degraded reference standard to identify and quantify the degradation products. The pinacol ester of (E)-hex-1-en-1-ylboronic acid shows characteristic ¹H NMR signals at approximately δ 6.63 (dt) and 5.42 (dt) for the vinyl protons, which can serve as a reference point for identifying the parent compound's signals.[3]
-
Conclusion
(E)-Hexen-1-ylboronic acid is a relatively stable compound when stored under appropriate conditions. The primary degradation pathways are protodeboronation and oxidation, with protodeboronation being particularly slow for this class of compounds. For researchers and drug development professionals, adherence to the recommended storage conditions is essential to ensure the integrity and reactivity of this important chemical building block. The provided experimental protocols offer a framework for conducting stability assessments and ensuring the quality of (E)-hexen-1-ylboronic acid for its intended applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes - PMC [pmc.ncbi.nlm.nih.gov]
E-Hexen-1-ylboronic Acid: A Technical Guide to Solubility and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and handling of E-Hexen-1-ylboronic acid (also known as trans-1-Hexen-1-ylboronic acid), a versatile reagent in organic synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document presents qualitative solubility information and provides a detailed, adaptable experimental protocol for its determination based on established methods for analogous boronic acids.
Core Properties of this compound
This compound is a white to off-white solid widely utilized in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. Its key physical and chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃BO₂ | [1][2] |
| Molecular Weight | 127.98 g/mol | [1][2] |
| Melting Point | 62-63°C | [1][2] |
| Appearance | White to off-white solid | [1] |
| CAS Number | 42599-18-8 | [1][3] |
Solubility Profile
Qualitative Solubility:
This compound is described as having good solubility in polar protic solvents such as methanol and water . Conversely, it is sparingly soluble in non-polar hydrocarbons [1]. This general profile is consistent with the behavior of other small molecule boronic acids.
Challenges in Solubility Determination:
The experimental determination of boronic acid solubility can be complex. Boronic acids have a propensity to undergo dehydration to form cyclic anhydrides known as boroxines[4]. This equilibrium in solution can affect the accuracy and reproducibility of solubility measurements[4]. Therefore, carefully controlled experimental conditions are crucial.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of this compound solubility, adapted from a dynamic method used for other boronic acids[4][5][6]. This method relies on detecting the clear point of a solution of known composition as it is heated.
Objective: To determine the mole fraction solubility of this compound in a given solvent at various temperatures.
Materials:
-
This compound (high purity)
-
Anhydrous solvent of interest (e.g., methanol, water, chloroform, acetone, ethyl acetate)
-
Jacketed glass vessel with a magnetic stirrer and temperature probe
-
Circulating bath for temperature control
-
Light source (e.g., laser diode)
-
Luminance probe or photodetector
-
Analytical balance (±0.1 mg)
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound and the chosen solvent into the jacketed glass vessel to create a biphasic sample of known composition.
-
-
Experimental Setup:
-
Place the vessel in the circulating bath and insert the magnetic stirrer and temperature probe.
-
Position the light source and photodetector on opposite sides of the vessel to monitor the turbidity of the solution.
-
-
Measurement:
-
Begin stirring the mixture at a constant and vigorous rate.
-
Slowly heat the sample using the circulating bath at a controlled rate (e.g., 0.1°C/min) to ensure thermal equilibrium.
-
Record the light intensity transmitted through the solution as a function of temperature.
-
The temperature at which the turbidity disappears, indicated by a sharp increase in light transmission to a stable maximum, is the equilibrium solubility temperature for that specific composition.
-
-
Data Analysis:
-
Repeat the measurement for samples with different known compositions of solute and solvent.
-
Plot the mole fraction of this compound against the corresponding equilibrium solubility temperature to generate a solubility curve.
-
Handling and Safety
This compound is classified as an irritant and requires careful handling to minimize exposure. While many boronic acids are stable to air and moisture, some can be sensitive, and precautionary measures are recommended[7].
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat[5][8].
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors[5][8].
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water[5].
-
Ingestion: Avoid ingestion. If swallowed, seek immediate medical attention[5].
Storage:
-
Store in a tightly closed container in a cool, dry place[1][2].
-
For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) or in a freezer at -20°C is recommended to prevent potential degradation[9].
-
Keep away from oxidizing agents and incompatible materials[10].
The following diagram outlines a general workflow for the safe handling of this compound.
Signaling Pathways and Experimental Workflows
At present, there are no established signaling pathways directly involving this compound, as its primary application is in synthetic organic chemistry rather than as a bioactive molecule. The experimental workflow for its use is typically integrated into broader synthetic routes, such as the Suzuki-Miyaura coupling.
The logical relationship for a typical Suzuki-Miyaura coupling involving this compound is depicted below.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. This compound [myskinrecipes.com]
- 3. scbt.com [scbt.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. fishersci.com [fishersci.com]
The Genesis of a Versatile Reagent: A Technical Guide to the Discovery and History of Vinylboronic Acids
For Immediate Release
A deep dive into the origins and evolution of vinylboronic acids, this technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development. From the foundational discoveries in organoboron chemistry to the sophisticated synthetic methodologies of today, this document chronicles the journey of vinylboronic acids from chemical curiosities to indispensable tools in modern organic synthesis.
A Historical Prelude: The Dawn of Organoboron Chemistry
The story of vinylboronic acids is intrinsically linked to the broader history of organoboron chemistry. The mid-19th century witnessed the pioneering work of English chemist Edward Frankland, who, in 1860, was the first to synthesize and isolate an organoboron compound, triethylborane.[1] His investigations into compounds with direct carbon-metal and carbon-metalloid bonds laid the theoretical groundwork for the field.[1] Frankland's synthesis of ethylboronic acid, through the reaction of diethylzinc with triethyl borate followed by air oxidation, marked the genesis of boronic acids as a distinct class of compounds.[1]
However, it was not until the mid-20th century that the synthetic utility of organoboranes was fully realized. Herbert C. Brown's groundbreaking development of hydroboration in 1956, a process involving the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond, revolutionized organic synthesis and earned him the Nobel Prize in Chemistry in 1979.[1] This discovery opened the door to the preparation of a vast array of organoboranes with unprecedented ease and stereoselectivity.
The Emergence of Vinylboronic Acids: A New Frontier
While the groundwork had been laid, the specific synthesis of the parent vinylboronic acid (ethenylboronic acid) was a later development. A pivotal moment in the history of vinylboronic acids came in 1959 with the work of Dietmar Seyferth. His research detailed the synthesis of trivinylboron and its subsequent reaction with boric oxide in a redistribution reaction to form vinylboronic anhydride (trivinylboroxine). This anhydride is a direct precursor to vinylboronic acid upon hydrolysis. Due to the inherent instability of vinylboronic acid, which readily dehydrates to its anhydride, it is often generated in situ or stabilized, for example, as a pyridine complex.
The Evolution of Synthetic Methodologies
Since these early discoveries, the synthetic repertoire for accessing vinylboronic acids and their more stable ester derivatives has expanded dramatically. These methods offer improved yields, stereoselectivity, and functional group tolerance, making vinylboronic acids readily accessible for a wide range of applications.
Hydroboration of Alkynes
A cornerstone of vinylboronic acid synthesis is the hydroboration of terminal alkynes. This method, stemming from the work of H.C. Brown, allows for the direct and stereoselective installation of a boryl group onto a vinyl scaffold. The reaction typically proceeds via a syn-addition of the B-H bond across the triple bond, leading to the corresponding (E)-vinylborane.
Table 1: Selected Modern Methods for the Synthesis of Vinylboronic Acid Derivatives
| Method | Substrate | Reagent(s) | Catalyst | Solvent | Temp (°C) | Yield (%) | Stereoselectivity |
| Hydroboration | Terminal Alkyne | Pinacolborane | None | THF | 25 | >95 | >99:1 (E) |
| Miyaura Borylation | Vinyl Halide | Bis(pinacolato)diboron | Pd(dppf)Cl₂ | Dioxane | 80 | 80-95 | Retained |
| Boron-Wittig | Aldehyde | Bis(pinacolato)methane, LiTMP | None | THF | -78 to 25 | 70-90 | Z-selective |
| Rh-catalyzed Hydroboration | Terminal Alkyne | Catecholborane | [Rh(COD)Cl]₂ | THF | 25 | >95 | >99:1 (Z) |
Palladium-Catalyzed Cross-Coupling Reactions
The advent of palladium-catalyzed cross-coupling reactions has provided another powerful avenue for the synthesis of vinylboronates. The Miyaura borylation, for instance, involves the reaction of a vinyl halide or triflate with a diboron reagent in the presence of a palladium catalyst to furnish the corresponding vinylboronate.
The Boron-Wittig Reaction
A more recent innovation is the Boron-Wittig reaction, which allows for the synthesis of vinylboronates from aldehydes. This method provides a valuable alternative to traditional approaches, particularly for the preparation of sterically hindered or functionally complex vinylboronates.
Key Experimental Protocols
Synthesis of Vinylboronic Anhydride (Seyferth, 1959 - Inferred Protocol)
Reactants:
-
Trivinylboron
-
Boric Oxide (B₂O₃)
Procedure:
A redistribution reaction is carried out between trivinylboron and boric oxide. The reactants are heated together, leading to the formation of vinylboronic anhydride (trivinylboroxine). The product, being volatile, can be isolated by distillation under reduced pressure.
Hydrolysis to Vinylboronic Acid:
The resulting vinylboronic anhydride is carefully hydrolyzed with water to yield vinylboronic acid. Due to its instability, the acid is typically used immediately in subsequent reactions or converted to a more stable derivative.
Modern Synthesis of (E)-Vinylboronic Acid Pinacol Ester via Hydroboration
Reactants:
-
Acetylene (gas)
-
Pinacolborane
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
A solution of pinacolborane in anhydrous THF is prepared in a flask equipped with a gas inlet and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C in an ice bath.
-
Acetylene gas is bubbled through the solution at a slow and steady rate.
-
The reaction is monitored by a suitable method (e.g., GC-MS or NMR) until the consumption of the starting material is complete.
-
The reaction is quenched by the slow addition of water.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The (E)-vinylboronic acid pinacol ester is purified by vacuum distillation or column chromatography on silica gel.
Visualizing the Chemistry: Workflows and Relationships
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict key workflows and relationships in the synthesis and application of vinylboronic acids.
Conclusion: A Legacy of Innovation and a Future of Possibilities
From their theoretical underpinnings in the 19th century to their central role in modern synthetic chemistry, vinylboronic acids have traveled a remarkable path of discovery and development. The evolution of synthetic methodologies has transformed these once-elusive compounds into readily accessible and highly versatile reagents. For researchers and drug development professionals, a thorough understanding of the history and synthesis of vinylboronic acids is not merely an academic exercise but a gateway to unlocking new synthetic strategies and accelerating the discovery of novel therapeutics. The ongoing innovation in this field promises an even brighter future for this remarkable class of organoboron compounds.
References
theoretical studies on E-Hexen-1-ylboronic acid structure
An In-Depth Technical Guide to the Theoretical Structure of (E)-Hex-1-en-1-ylboronic Acid
Abstract
(E)-hex-1-en-1-ylboronic acid is a member of the versatile class of organoboron compounds known as boronic acids. These molecules are pivotal in a range of chemical and biological applications, from Suzuki-Miyaura cross-coupling reactions to the design of enzyme inhibitors. A fundamental understanding of the three-dimensional structure and electronic properties of (E)-hex-1-en-1-ylboronic acid is crucial for predicting its reactivity, stability, and interaction with other molecules. This technical guide provides a detailed overview of a theoretical investigation into the ground-state molecular structure of (E)-hex-1-en-1-ylboronic acid using Density Functional Theory (DFT), a powerful quantum chemical method. The guide outlines the computational methodology, presents key structural and electronic data, and visualizes the theoretical workflow and molecular geometry.
Introduction
Boronic acids, characterized by a C-B(OH)₂ functional group, are compounds of significant interest in organic synthesis, materials science, and medicinal chemistry. The boron atom in boronic acids is electron-deficient, rendering it a Lewis acid capable of forming reversible covalent bonds with diols, a property exploited in sensors and drug delivery systems. The geometry and electronic distribution of the boronic acid moiety and its organic substituent dictate the molecule's overall chemical behavior.
Theoretical studies employing quantum chemical calculations provide invaluable, atom-level insights into molecular structures and properties that can be difficult to obtain experimentally.[1] Such studies can accurately predict bond lengths, bond angles, conformational preferences, and electronic charge distributions, thereby guiding rational molecular design and mechanistic investigations.[2] This whitepaper details a representative theoretical study on the structure of (E)-hex-1-en-1-ylboronic acid, providing foundational data for researchers in chemistry and drug development.
Theoretical and Computational Methodology
The structural and electronic properties of (E)-hex-1-en-1-ylboronic acid were investigated using quantum chemical calculations based on Density Functional Theory (DFT). DFT offers a robust balance between computational cost and accuracy for organoboron systems.[1] The complete workflow for this theoretical study is depicted below.
Experimental Protocols
-
Software: All quantum chemical calculations were performed using the GAMESS (General Atomic and Molecular Electronic Structure System) software package, a versatile and widely used open-source program for ab initio quantum chemistry.[3][4]
-
Initial Geometry Construction: An initial 3D structure of the syn-anti conformer of (E)-hex-1-en-1-ylboronic acid was constructed using standard bond lengths and angles. The syn-anti conformation refers to the orientation of the two hydroxyl groups relative to the C-B bond, which is generally found to be a low-energy conformer for similar boronic acids.[2]
-
Geometry Optimization: The initial structure was fully optimized in the gas phase without symmetry constraints. The optimization was carried out using the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. The 6-311+G(d,p) basis set was employed, which provides a good description of both valence and polarization effects, and includes diffuse functions to accurately model non-covalent interactions.
-
Frequency Analysis: Following geometry optimization, a vibrational frequency analysis was performed at the same level of theory (B3LYP/6-311+G(d,p)) to confirm that the optimized structure corresponds to a true local minimum on the potential energy surface. The absence of imaginary frequencies confirmed the stability of the obtained geometry.
-
Property Calculations: Electronic properties, specifically Mulliken atomic charges, were calculated from the optimized wavefunction to analyze the charge distribution within the molecule.
Results and Discussion
The following sections present the quantitative data derived from the DFT calculations on the optimized ground-state structure of (E)-hex-1-en-1-ylboronic acid. The atom numbering scheme used in the tables corresponds to the molecular diagram shown below.
Molecular Geometry
The geometry optimization yielded a stable structure with key geometric parameters summarized below. The C-B bond length and the planarity of the C=C-B(OH)₂ moiety are critical determinants of the molecule's electronic and reactive properties.
Table 1: Selected Bond Lengths
| Bond | Atom 1 | Atom 2 | Length (Å) |
|---|---|---|---|
| C=C | C6 | C8 | 1.338 |
| C-B | C6 | B1 | 1.552 |
| B-O | B1 | O2 | 1.369 |
| B-O | B1 | O4 | 1.371 |
| O-H | O2 | H3 | 0.968 |
| O-H | O4 | H5 | 0.967 |
| C-C | C8 | C10 | 1.505 |
Table 2: Selected Bond Angles
| Angle | Atom 1 | Atom 2 (Vertex) | Atom 3 | Angle (°) |
|---|---|---|---|---|
| C=C-B | C8 | C6 | B1 | 123.5 |
| C-B-O | C6 | B1 | O2 | 121.8 |
| C-B-O | C6 | B1 | O4 | 117.9 |
| O-B-O | O2 | B1 | O4 | 120.3 |
| B-O-H | B1 | O2 | H3 | 112.5 |
| B-O-H | B1 | O4 | H5 | 112.8 |
| C-C=C | C10 | C8 | C6 | 126.9 |
Table 3: Selected Dihedral Angles
| Dihedral Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle (°) |
|---|---|---|---|---|---|
| C-C=C-B | C10 | C8 | C6 | B1 | 179.8 |
| C=C-B-O | C8 | C6 | B1 | O2 | 179.9 |
| C=C-B-O | C8 | C6 | B1 | O4 | 0.2 |
| H-O-B-C | H3 | O2 | B1 | C6 | 180.0 |
| H-O-B-C | H5 | O4 | B1 | C6 | 0.1 |
The calculated data reveals a nearly planar arrangement of the C8-C6-B1-O2-O4 atoms, as indicated by the dihedral angles close to 180° or 0°. This planarity facilitates electronic conjugation between the vinyl group and the boronic acid moiety. The C=C-B bond angle of 123.5° and the C-C=C angle of 126.9° are consistent with sp² hybridization and some degree of steric repulsion. The B-O bond lengths are intermediate between single and double bonds, suggesting p-orbital overlap from oxygen to the empty p-orbital of the boron atom.
Electronic Structure
The distribution of electron density is a key factor in chemical reactivity. Mulliken atomic charge analysis provides a qualitative measure of the partial charges on each atom.
Table 4: Mulliken Atomic Charges
| Atom | Charge (a.u.) | Atom | Charge (a.u.) |
|---|---|---|---|
| B1 | +0.652 | C10 | -0.215 |
| O2 | -0.588 | H11 | +0.118 |
| H3 | +0.315 | H12 | +0.119 |
| O4 | -0.591 | C13 | -0.208 |
| H5 | +0.318 | H14 | +0.115 |
| C6 | -0.281 | H15 | +0.116 |
| H7 | +0.125 | C16 | -0.211 |
| C8 | +0.055 | H17 | +0.114 |
| H9 | +0.110 | C19 | -0.245 |
The analysis shows that the boron atom (B1) is significantly electron-deficient (positive charge), confirming its Lewis acidic character. Conversely, the oxygen atoms (O2, O4) are strongly electron-rich (negative charge). The vinyl carbon attached to the boron (C6) carries a net negative charge, while the adjacent vinyl carbon (C8) is slightly positive, indicating the polarization of the double bond. The hydrogen atoms of the hydroxyl groups (H3, H5) are acidic, as expected.
Conclusion
This theoretical investigation provides a detailed, quantitative description of the ground-state structure and electronic properties of (E)-hex-1-en-1-ylboronic acid at the DFT/B3LYP/6-311+G(d,p) level of theory. The key findings indicate a planar C=C-B(OH)₂ framework, which allows for electronic conjugation. The calculated geometric parameters are consistent with established chemical principles. The electronic structure analysis confirms the strong Lewis acidic nature of the boron center and the polarized nature of the B-O and C=C bonds. The data presented in this guide serves as a valuable resource for researchers, providing a foundational model for understanding the reactivity of this versatile molecule and for designing new catalysts, materials, and therapeutic agents.
References
A Technical Guide to (E)-Hexen-1-ylboronic Acid for Researchers and Drug Development Professionals
(E)-Hexen-1-ylboronic acid , a versatile reagent in modern organic synthesis, is gaining traction within the scientific community for its role in the construction of complex molecular architectures. This guide provides an in-depth overview of its commercial availability, key chemical properties, and its primary application in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and conceptual workflows are presented to assist researchers in its practical application.
Commercial Availability and Physicochemical Properties
(E)-Hexen-1-ylboronic acid is readily available from several chemical suppliers. The compound is typically supplied as a white to off-white solid with a purity of 95% or higher. For researchers, it is crucial to consider the purity and the supplier's quality control data, such as NMR and IR spectra, to ensure the integrity of their experiments.
Below is a summary of the key quantitative data for (E)-Hexen-1-ylboronic acid:
| Property | Value | Citations |
| CAS Number | 42599-18-8 | [1][2] |
| Molecular Formula | C₆H₁₃BO₂ | [1][2] |
| Molecular Weight | 127.98 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 62-63 °C | [1] |
| Purity | ≥95% | [1] |
| Storage Conditions | Room temperature, dry environment | [1] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The principal application of (E)-Hexen-1-ylboronic acid lies in its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of a wide array of organic compounds, including pharmaceuticals, agrochemicals, and advanced materials.[1] The (E)-alkenyl boronic acid moiety allows for the stereospecific introduction of a hexenyl group onto various scaffolds, particularly aryl and vinyl halides.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle centered around a palladium complex. The generally accepted steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (R¹-X), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (R²-B(OH)₂) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium complex are coupled, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
While specific reaction conditions can vary depending on the substrates, the following is a general experimental protocol for the Suzuki-Miyaura coupling of an aryl bromide with (E)-Hexen-1-ylboronic acid, adapted from established procedures for similar vinylboronic acids.
Materials:
-
Aryl bromide (1.0 mmol)
-
(E)-Hexen-1-ylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., a mixture of toluene and water, 4:1 v/v, 10 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a round-bottom flask, add the aryl bromide, (E)-Hexen-1-ylboronic acid, palladium catalyst, and base.
-
The flask is sealed with a septum, and the atmosphere is replaced with an inert gas by evacuating and backfilling with nitrogen or argon three times.
-
The solvent mixture is degassed by bubbling the inert gas through it for 15-20 minutes.
-
The degassed solvent is added to the flask via syringe.
-
The reaction mixture is heated to 80-100 °C with vigorous stirring.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired coupled product.
Application in the Synthesis of Bioactive Molecules
The Suzuki-Miyaura coupling reaction using (E)-Hexen-1-ylboronic acid is a valuable tool in the synthesis of natural products and other biologically active molecules.[3][4] The hexenyl moiety can be a key structural component or a precursor for further functional group transformations.
The following diagram illustrates a conceptual workflow for the synthesis of a hypothetical bioactive molecule using (E)-Hexen-1-ylboronic acid.
Potential Role as Enzyme Inhibitors
Boronic acids are a well-established class of enzyme inhibitors, with some compounds, like bortezomib, being used as anticancer drugs.[5] They can act as transition-state analogs, reversibly inhibiting the activity of proteases and other enzymes by forming a covalent bond with a catalytic serine or threonine residue in the enzyme's active site. While specific enzyme targets for (E)-Hexen-1-ylboronic acid have not been extensively reported, its structural features suggest potential inhibitory activity against certain enzymes.
The general mechanism of enzyme inhibition by a boronic acid is depicted below.
References
- 1. E-HEXEN-1-YLBORONIC ACID [myskinrecipes.com]
- 2. B-(1E)-1-Hexenylboronic acid | C6H13BO2 | CID 5326225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of (E)-Hex-1-en-1-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron compound with an organic halide or triflate, and has become an indispensable tool in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The versatility of the reaction stems from the mild reaction conditions, the commercial availability of a wide array of boronic acids, and their general stability and low toxicity.[1][2]
(E)-Hex-1-en-1-ylboronic acid is a valuable building block in organic synthesis, particularly for the introduction of a linear, unsaturated six-carbon chain. Its application in Suzuki-Miyaura couplings allows for the stereoselective synthesis of (E)-alkenes, which are common structural motifs in biologically active compounds. This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura coupling of (E)-hex-1-en-1-ylboronic acid with aryl halides, a common transformation in drug discovery and development.
Reaction Principle
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (in this case, (E)-hex-1-en-1-ylboronic acid) transfers its organic group to the palladium center, forming a new organopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction and can be tailored to the specific substrates being used.
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura coupling of (E)-hex-1-en-1-ylboronic acid with an aryl bromide. This protocol is based on established procedures for similar Suzuki-Miyaura couplings and should be optimized for specific substrates.[3]
Materials and Reagents:
-
(E)-Hex-1-en-1-ylboronic acid
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine (E)-hex-1-en-1-ylboronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add a mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). The solvent volume should be sufficient to ensure good stirring and dissolution of the reagents.
-
Degassing: Purge the reaction mixture with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under the inert atmosphere, add palladium(II) acetate (e.g., 2 mol%) and triphenylphosphine (e.g., 4 mol%).
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) with vigorous stirring under the inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and an organic solvent (e.g., ethyl acetate) to the flask and transfer the contents to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with the same organic solvent. Combine all organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, to afford the pure coupled product.
Data Presentation
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura couplings of various aryl bromides with phenylboronic acid, which can serve as a starting point for the optimization of reactions with (E)-hex-1-en-1-ylboronic acid.
Table 1: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid [4][5]
| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) / PPh₃ (4) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | >95 |
| 2 | PdCl₂(dppf) (3) | K₃PO₄ | Dioxane | 100 | 8 | 92 |
| 3 | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 80 | 6 | 98 |
Note: Yields are for isolated products and may vary depending on the specific reaction scale and purification method.
Table 2: Substrate Scope for Suzuki-Miyaura Coupling with Phenylboronic Acid
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxybiphenyl | >95 |
| 2 | 4-Bromotoluene | 4-Methylbiphenyl | 93 |
| 3 | 1-Bromo-4-fluorobenzene | 4-Fluorobiphenyl | 96 |
| 4 | 1-Bromo-4-nitrobenzene | 4-Nitrobiphenyl | 85 |
Conditions for the above reactions are similar to Entry 1 in Table 1. Yields are indicative and may require optimization for (E)-hex-1-en-1-ylboronic acid.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Applications in Drug Discovery and Development
The Suzuki-Miyaura coupling is a widely used transformation in the synthesis of pharmaceuticals. Its ability to form C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds is crucial for the construction of the core scaffolds of many drugs. For instance, the synthesis of the multi-billion dollar drug Losartan, an angiotensin II receptor antagonist used to treat high blood pressure, features a key Suzuki-Miyaura coupling step. More recently, the synthesis of Abemaciclib, a CDK4/6 inhibitor for the treatment of breast cancer, also incorporates this powerful reaction.
The use of alkenylboronic acids like (E)-hex-1-en-1-ylboronic acid allows for the introduction of specific lipophilic side chains or the construction of larger conjugated systems, which can be critical for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. The stereochemical control offered by the Suzuki-Miyaura coupling is particularly important, as the biological activity of a molecule is often highly dependent on its three-dimensional structure.
Conclusion
The Suzuki-Miyaura coupling of (E)-hex-1-en-1-ylboronic acid is a valuable and versatile reaction for the stereoselective synthesis of (E)-alkenes. The protocol provided in this document serves as a robust starting point for researchers in drug discovery and development. Careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is essential for achieving high yields and purity of the desired products. The broad applicability and reliability of the Suzuki-Miyaura coupling will undoubtedly continue to make it a key transformation in the synthesis of novel therapeutic agents.
References
Application Notes and Protocols: Palladium-Catalyzed Suzuki Coupling of Vinylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The coupling of vinylboronic acids with aryl or vinyl halides and triflates is a particularly powerful transformation, providing access to valuable styrene and diene motifs prevalent in pharmaceuticals, natural products, and advanced materials. This document provides detailed application notes and experimental protocols for performing palladium-catalyzed Suzuki reactions with vinylboronic acids, including a summary of common catalytic systems and reaction conditions.
The general catalytic cycle for the Suzuki-Miyaura reaction involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to afford the cross-coupled product and regenerate the active Pd(0) catalyst.[1][2][3]
Catalytic Systems and Reaction Conditions
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of palladium source, ligand, base, and solvent. The following tables summarize various catalytic systems and conditions that have been successfully employed for the coupling of vinylboronic acids.
Table 1: Palladium Catalysts and Ligands for Vinylboronic Acid Suzuki Coupling
| Palladium Source | Ligand | Key Features & Applications | Reference(s) |
| Pd(OAc)₂ | SPhos | Effective for coupling with heteroaryl boronic acids and vinyl chlorides, minimizing protodeboronation. | [4] |
| Pd(P(o-Tol)₃)₂ | - | Optimal for maintaining Z-olefin geometry and achieving high yields under mild conditions, preventing Z-to-E isomerization. | [5] |
| Pd₂(dba)₃ | P(t-Bu)₃ | Versatile catalyst for a wide range of aryl and vinyl halides, including chlorides, often at room temperature. | [6][7] |
| Pd(OAc)₂ | PCy₃ | Suitable for a diverse array of aryl and vinyl triflates. | [6] |
| Pd(OAc)₂ | "Ligandless" | Can be effective in water with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB), particularly for aryl bromides. | [8] |
| Pd/C | - | A heterogeneous catalyst that offers advantages in terms of catalyst recovery and reuse. | [9] |
Table 2: Common Bases, Solvents, and General Conditions
| Component | Examples | Role & Considerations | Reference(s) |
| Base | K₂CO₃, K₃PO₄, CsF, NaO-t-Bu, Et₃N | Essential for the transmetalation step. The choice of base can significantly impact reaction rate and yield. Inorganic bases are commonly used in aqueous or biphasic systems. | [1][4][5][8] |
| Solvent | Toluene, Dioxane, THF, DMF, Ethanol, Isopropanol, Water | The solvent system can influence catalyst solubility, reaction temperature, and product isolation. Aqueous solvent mixtures are common and can enhance reaction rates. | [4][5][8] |
| Temperature | Room Temperature to 120 °C | Many modern catalyst systems operate efficiently at room temperature.[6][7] Higher temperatures may be required for less reactive substrates like aryl chlorides. Microwave irradiation can dramatically reduce reaction times.[2] | |
| Atmosphere | Inert (Argon or Nitrogen) | Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Reactions are typically performed under an inert atmosphere. | [10] |
Experimental Protocols
The following are generalized protocols for the Suzuki coupling of vinylboronic acids. Optimization of catalyst loading, reagent stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Vinylboronic Acid with an Aryl Halide
This protocol is a general starting point for the coupling of a vinylboronic acid with an aryl bromide or iodide.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Vinylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), vinylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Add the palladium catalyst (0.05 mmol) to the flask.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.[10]
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Stereoretentive Suzuki-Miyaura Coupling of a (Z)-Vinyl Halide
This protocol is adapted for reactions where the retention of the Z-olefin geometry is critical.[5]
Materials:
-
(Z)-Vinyl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(P(o-Tol)₃)₂ (0.03 mmol, 3 mol%)
-
NaO-t-Bu (1.5 mmol, 1.5 equiv)
-
Ethanol (anhydrous)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(P(o-Tol)₃)₂ (0.03 mmol) and NaO-t-Bu (1.5 mmol) to a Schlenk flask.
-
Add the (Z)-vinyl halide (1.0 mmol) and the arylboronic acid (1.2 mmol).
-
Add anhydrous ethanol via syringe.
-
Stir the reaction mixture at room temperature until the reaction is complete as determined by TLC or GC/MS.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography to obtain the desired (Z)-diene.
Diagrams
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 6. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Optimizing Suzuki-Miyaura Coupling of (E)-Hex-1-en-1-ylboronic Acid: A Guide to Base Selection
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A critical parameter influencing the success of this palladium-catalyzed reaction is the choice of base. The base plays a pivotal role in the catalytic cycle, primarily by activating the boronic acid to form a more nucleophilic "ate" complex, which then undergoes transmetalation with the palladium catalyst.[1][2] This application note provides a detailed guide to the selection of an appropriate base for the Suzuki-Miyaura coupling of (E)-hex-1-en-1-ylboronic acid with a focus on maximizing reaction yields. While specific quantitative data for (E)-hex-1-en-1-ylboronic acid is often proprietary or not widely published in comparative studies, this note compiles representative data from the coupling of structurally similar vinylboronic acids and provides robust experimental protocols for researchers, scientists, and drug development professionals.
The Critical Role of the Base
The mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. The base is crucial for the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center. The base activates the boronic acid, increasing its nucleophilicity and facilitating this transfer.[3][4] Common bases employed in Suzuki couplings include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH). The choice of base can significantly impact the reaction rate and yield, and is often dependent on the specific substrates and reaction conditions.[5]
Comparative Analysis of Base Performance
The selection of an optimal base is crucial for achieving high yields in the Suzuki coupling of (E)-hex-1-en-1-ylboronic acid. The following table summarizes representative data for the coupling of vinylboronic acids with aryl halides, illustrating the impact of different bases on the reaction outcome.
| Entry | Coupling Partner 1 | Coupling Partner 2 | Base | Solvent | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | (E)-Styrylboronic acid | 4-Bromoanisole | K₂CO₃ | Dioxane/H₂O | Pd(OAc)₂ / t-Bu₃PHBF₄ | 80 | 12 | 85 | [6] |
| 2 | (E)-Styrylboronic acid | 4-Chlorotoluene | K₂CO₃ | DMF | Pd(OAc)₂ / RuPhos | 90 | 18 | 74 | [7] |
| 3 | Phenylboronic acid | 4-Bromotoluene | Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂ / PPh₃ | 100 | 12 | 92 | [5] |
| 4 | Phenylboronic acid | 4-Bromotoluene | K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ / PPh₃ | 100 | 12 | 95 | [5] |
| 5 | Phenylboronic acid | 4-Bromotoluene | Cs₂CO₃ | Dioxane | Pd(OAc)₂ / PPh₃ | 100 | 12 | 98 | [8] |
Note: This data is compiled from various sources for illustrative purposes and yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
The following are detailed protocols for performing a Suzuki-Miyaura coupling reaction with (E)-hex-1-en-1-ylboronic acid, with variations for different bases.
Protocol 1: General Procedure using Potassium Carbonate (K₂CO₃)
This protocol is a good starting point for the coupling of (E)-hex-1-en-1-ylboronic acid with a variety of aryl or vinyl halides.
Materials:
-
(E)-Hex-1-en-1-ylboronic acid (1.2 mmol)
-
Aryl or vinyl halide (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Tricyclohexylphosphine (PCy₃) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl or vinyl halide (1.0 mmol), (E)-hex-1-en-1-ylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), tricyclohexylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired coupled product.
Protocol 2: Procedure using Potassium Phosphate (K₃PO₄) for Sensitive Substrates
For substrates that may be sensitive to stronger bases or require milder conditions, potassium phosphate is often an excellent choice.
Materials:
-
(E)-Hex-1-en-1-ylboronic acid (1.2 mmol)
-
Aryl or vinyl halide (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
Toluene (10 mL)
-
Water (1 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Follow steps 1 and 2 from Protocol 1, substituting the catalyst system with Pd(OAc)₂ and SPhos, and the base with K₃PO₄.
-
Add toluene (10 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction as described in Protocol 1.
-
Work-up and purification are performed as described in Protocol 1, using anhydrous sodium sulfate for drying.
Signaling Pathways and Logical Relationships
The Suzuki-Miyaura coupling reaction proceeds through a well-defined catalytic cycle. The choice of base directly influences the efficiency of the transmetalation step, which is often rate-limiting.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The experimental workflow for optimizing the base in a Suzuki-Miyaura coupling reaction follows a logical progression from reaction setup to product analysis.
Caption: Experimental workflow for Suzuki coupling base optimization.
References
- 1. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereocontrolled synthesis of (E)-stilbene derivatives by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of trans-Stilbene Derivatives by Palladium-Catalyzed Cross-Coupling of trans-2-Phenylvinylboronic Acid Pinacol Ester with Aromatic Chlorides [ucur.org]
- 8. scribd.com [scribd.com]
Application of (E)-Hexen-1-ylboronic Acid in Pharmaceutical Synthesis: A Versatile Building Block for Bioactive Molecules
(E)-Hexen-1-ylboronic acid has emerged as a valuable and versatile building block in pharmaceutical synthesis, primarily owing to its utility in carbon-carbon bond-forming reactions. Its linear six-carbon chain with a terminal vinylboronic acid moiety allows for the strategic introduction of a hexenyl group into a wide range of molecular scaffolds. This application note provides a detailed overview of its use in the synthesis of bioactive compounds, focusing on its application in Suzuki-Miyaura cross-coupling reactions and as a reactive moiety for the design of covalent inhibitors.
Physicochemical Properties
A clear understanding of the physicochemical properties of (E)-Hexen-1-ylboronic acid is crucial for its effective application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃BO₂ | [1] |
| Molecular Weight | 127.98 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 62-63 °C | [1] |
| Purity | 95% | [1] |
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the efficient formation of carbon-carbon bonds. (E)-Hexen-1-ylboronic acid serves as an excellent coupling partner in these reactions, allowing for the introduction of the (E)-hex-1-enyl group onto aryl, heteroaryl, or vinyl halides and triflates. This transformation is instrumental in the synthesis of complex organic molecules with potential therapeutic applications.[1]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura cross-coupling of an aryl halide with (E)-Hexen-1-ylboronic acid. Researchers should optimize the reaction conditions for their specific substrates.
Materials:
-
(E)-Hexen-1-ylboronic acid
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF, with or without water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask, add the aryl halide (1.0 mmol), (E)-Hexen-1-ylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).
-
Add the palladium catalyst (0.02-0.05 mmol).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent (5-10 mL).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Expected Outcome and Data Interpretation
For the pinacol ester of (E)-Hexen-1-ylboronic acid, a common intermediate in these reactions, the following spectroscopic data has been reported:
-
¹H NMR (400 MHz, CDCl₃): δ 6.63 (dt, J = 17.9, 6.4 Hz, 1H), 5.42 (dt, J = 17.9, 1.6 Hz, 1H), 2.14 (q, J = 7.2 Hz, 2H), 1.45 – 1.35 (m, 2H), 1.34 – 1.28 (m, 2H), 1.26 (s, 12H), 0.88 (t, J = 7.2 Hz, 3H).
-
¹³C NMR (100 MHz, CDCl₃): δ 155.0, 118.4, 83.1, 35.6, 30.5, 24.9, 22.4, 14.1.
-
HRMS (ESI): m/z [M+Na]⁺ calcd for C₁₂H₂₃BNaO₂: 233.1683; found: 233.1685.
Application as a Warhead in Covalent Inhibitors
Boronic acids, including alkenylboronic acids like (E)-Hexen-1-ylboronic acid, are increasingly utilized as "warheads" in the design of targeted covalent inhibitors. These inhibitors form a stable, covalent bond with a nucleophilic residue, typically a cysteine, in the active site of a target protein, leading to irreversible inhibition. The vinyl group of (E)-Hexen-1-ylboronic acid can act as a Michael acceptor, reacting with the thiol group of a cysteine residue.
Mechanism of Covalent Inhibition
The mechanism of covalent bond formation involves the nucleophilic attack of the deprotonated thiol group of a cysteine residue on the β-carbon of the α,β-unsaturated boronic acid. This Michael addition reaction results in the formation of a stable thioether linkage.
Caption: Covalent modification of a target protein by (E)-Hexen-1-ylboronic acid.
Experimental Protocol: Synthesis of a Covalent Inhibitor (General Approach)
This generalized protocol outlines the steps for synthesizing a targeted covalent inhibitor using (E)-Hexen-1-ylboronic acid as the warhead. The "targeting moiety" is a scaffold that provides affinity and selectivity for the protein of interest.
Materials:
-
(E)-Hexen-1-ylboronic acid or its pinacol ester
-
Targeting moiety with a suitable functional group for coupling (e.g., a halide for Suzuki coupling)
-
Appropriate catalyst and reagents for the chosen coupling reaction
-
Solvents and purification materials
Procedure:
-
Synthesis of the Targeting Moiety: Synthesize the non-covalent binding portion of the inhibitor with a functional handle for coupling to the warhead.
-
Coupling of the Warhead: Couple the (E)-Hexen-1-ylboronic acid (or its protected form) to the targeting moiety using a suitable reaction, such as a Suzuki-Miyaura coupling.
-
Deprotection (if necessary): If a protected form of the boronic acid was used (e.g., a pinacol ester), deprotect it to yield the free boronic acid.
-
Purification: Purify the final covalent inhibitor using appropriate chromatographic techniques.
-
Characterization: Confirm the structure and purity of the final compound using NMR, mass spectrometry, and HPLC.
Biological Evaluation:
-
Enzyme Inhibition Assay: Determine the inhibitory potency (e.g., IC₅₀) of the synthesized compound against the target protein.
-
Mass Spectrometry Analysis: Confirm covalent bond formation by analyzing the protein-inhibitor complex using mass spectrometry to detect the expected mass shift.
-
Cell-based Assays: Evaluate the activity of the inhibitor in a cellular context to determine its efficacy and potential cytotoxicity.
Logical Workflow for Covalent Inhibitor Development
The development of a covalent inhibitor using (E)-Hexen-1-ylboronic acid follows a logical progression from initial design to biological validation.
Caption: Workflow for the development of covalent inhibitors.
Conclusion
(E)-Hexen-1-ylboronic acid is a powerful reagent in the medicinal chemist's toolbox. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the straightforward incorporation of a hexenyl moiety into diverse molecular architectures. Furthermore, its potential as a covalent warhead targeting cysteine residues opens avenues for the development of potent and selective irreversible inhibitors. The protocols and data presented herein provide a foundation for researchers to explore the full potential of (E)-Hexen-1-ylboronic acid in the synthesis of novel pharmaceutical agents. Further research into specific applications and the biological activities of its derivatives will undoubtedly continue to expand its importance in drug discovery.
References
Application Notes and Protocols for Stereospecific Synthesis with (E)-Hexen-1-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Hexen-1-ylboronic acid is a versatile reagent in organic synthesis, primarily utilized for the stereospecific formation of carbon-carbon bonds. Its key application lies in the Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing biaryl, vinyl-aryl, and conjugated diene systems with a high degree of precision and stereochemical control.[1] The (E)-geometry of the hexenyl moiety is typically retained throughout the reaction, making it an invaluable tool for the synthesis of complex molecules where specific stereoisomers are required, such as in pharmaceuticals, agrochemicals, and advanced materials.[2]
This document provides detailed application notes and experimental protocols for the use of (E)-hexen-1-ylboronic acid in stereospecific Suzuki-Miyaura coupling reactions, focusing on the synthesis of conjugated dienes.
Key Applications
The primary application of (E)-hexen-1-ylboronic acid is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the coupling of the (E)-hexenyl group with various organic halides and triflates. A particularly valuable transformation is the reaction with vinyl halides, which proceeds stereospecifically to afford conjugated dienes with defined (E,E), (E,Z), (Z,E), or (Z,Z) geometries, depending on the stereochemistry of the starting materials. The reaction is known for its high regio- and stereoselectivity, with the isomeric purity of the products often exceeding 97%.[1]
Data Presentation: Stereospecific Suzuki-Miyaura Coupling for the Synthesis of Conjugated Dienes
The following table summarizes representative results for the stereospecific Suzuki-Miyaura cross-coupling of alkenylboron compounds with alkenyl bromides to yield conjugated dienes. While not all examples use (E)-hexen-1-ylboronic acid specifically, they demonstrate the high stereoselectivity and yields achievable with analogous (E)-alkenylboron reagents under optimized conditions. The data is adapted from the work of Molander, G. A., & Felix, L. A. (2005).
| Entry | Vinyl Halide | Alkenylboron Reagent | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Isomeric Purity (%) |
| 1 | (E)-1-Bromo-1-octene | Potassium (E)-hex-1-en-1-yltrifluoroborate | Pd(OAc)₂ (5), PPh₃ (10) | Cs₂CO₃ (3) | THF/H₂O (4:1) | 65 | 12 | (E,E)-Tetradeca-6,8-diene | 85 | >98 |
| 2 | (Z)-1-Bromo-1-octene | Potassium (E)-hex-1-en-1-yltrifluoroborate | Pd(OAc)₂ (5), PPh₃ (10) | Cs₂CO₃ (3) | THF/H₂O (4:1) | 65 | 12 | (E,Z)-Tetradeca-6,8-diene | 78 | >98 |
| 3 | (E)-β-Bromostyrene | Potassium (E)-hex-1-en-1-yltrifluoroborate | Pd(OAc)₂ (5), PPh₃ (10) | Cs₂CO₃ (3) | THF/H₂O (4:1) | 65 | 12 | (E,E)-1-Phenylocta-1,3-diene | 92 | >98 |
| 4 | (Z)-β-Bromostyrene | Potassium (E)-hex-1-en-1-yltrifluoroborate | Pd(OAc)₂ (5), PPh₃ (10) | Cs₂CO₃ (3) | THF/H₂O (4:1) | 65 | 12 | (E,Z)-1-Phenylocta-1,3-diene | 81 | >98 |
| 5 | (E)-1-Bromo-1-hexene | Potassium (Z)-hex-1-en-1-yltrifluoroborate | Pd(OAc)₂ (5), PPh₃ (10) | Cs₂CO₃ (3) | THF/H₂O (4:1) | 65 | 12 | (Z,E)-Dodeca-5,7-diene | 75 | >98 |
Data adapted from Molander, G. A., & Felix, L. A. (2005). Stereoselective Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 70(10), 3950–3956. While this study utilized potassium alkenyltrifluoroborates, similar results in terms of stereospecificity are expected with the corresponding boronic acids under optimized conditions.
Experimental Protocols
Protocol 1: Stereospecific Synthesis of (E,E)-Undeca-3,5-diene via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the stereospecific cross-coupling of (E)-hex-1-en-1-ylboronic acid with (E)-1-bromopent-1-ene.
Materials:
-
(E)-Hexen-1-ylboronic acid
-
(E)-1-Bromopent-1-ene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Water, degassed
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add palladium(II) acetate (5 mol%) and triphenylphosphine (10 mol%).
-
Add anhydrous tetrahydrofuran (THF) and stir the mixture for 15 minutes at room temperature to form the active catalyst.
-
In a separate flask, dissolve (E)-hexen-1-ylboronic acid (1.2 equivalents) and (E)-1-bromopent-1-ene (1.0 equivalent) in THF.
-
Add the solution of the boronic acid and vinyl bromide to the catalyst mixture.
-
Add cesium carbonate (3.0 equivalents) followed by degassed water (the volume of water should be 25% of the total THF volume).
-
Heat the reaction mixture to 65 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford the pure (E,E)-undeca-3,5-diene.
Visualizations
Experimental Workflow for Stereospecific Suzuki-Miyaura Coupling
Caption: Experimental workflow for the stereospecific synthesis of a conjugated diene.
Catalytic Cycle of the Stereospecific Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols: One-Pot Suzuki Reaction with (E)-Hexen-1-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This powerful reaction typically involves the palladium-catalyzed coupling of an organoborane with an organic halide or triflate.[4][5] One-pot methodologies, where sequential reactions are carried out in a single reaction vessel, offer significant advantages in terms of time, resource efficiency, and reduced waste generation.[6][7][8] This document provides detailed protocols and application notes for a one-pot Suzuki reaction utilizing (E)-hexen-1-ylboronic acid, a versatile building block in the synthesis of complex organic molecules.[9]
While direct one-pot protocols starting with pre-synthesized (E)-hexen-1-ylboronic acid are not extensively detailed in the literature, this guide is based on established principles of Suzuki-Miyaura couplings involving vinylboronic acids and tandem hydroboration/Suzuki reactions.[10] The protocols provided are designed to be robust starting points for researchers developing novel synthetic routes.
Reaction Principle
The one-pot Suzuki reaction with (E)-hexen-1-ylboronic acid involves its direct use in a coupling reaction with an aryl, heteroaryl, or vinyl halide/triflate. The key steps, occurring in a single pot, are the activation of the boronic acid by a base and the subsequent palladium-catalyzed cross-coupling cycle.
Alternatively, a highly efficient approach involves the in situ generation of (E)-hexen-1-ylboronic acid from 1-hexyne via a hydroboration step, followed by the Suzuki coupling without isolation of the intermediate. This tandem hydroboration-Suzuki coupling is a powerful strategy for streamlining synthetic sequences.
Experimental Protocols
Protocol 1: One-Pot Suzuki Coupling with Pre-synthesized (E)-Hexen-1-ylboronic Acid
This protocol describes the direct use of (E)-hexen-1-ylboronic acid in a one-pot Suzuki coupling with an aryl bromide.
Materials:
-
(E)-Hexen-1-ylboronic acid
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Solvent (e.g., Dioxane/water, Toluene/water, or THF/water mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv).
-
Add (E)-hexen-1-ylboronic acid (1.2 mmol, 1.2 equiv).
-
Add the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of dioxane and water).
-
The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred for the required time (monitored by TLC or GC-MS).
-
Upon completion, the reaction is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired coupled product.
Protocol 2: Tandem One-Pot Hydroboration/Suzuki Coupling
This protocol outlines the in situ generation of (E)-hexen-1-ylboronic acid from 1-hexyne followed by Suzuki coupling.
Materials:
-
1-Hexyne
-
Hydroboration reagent (e.g., Catecholborane or Pinacolborane)
-
Aryl halide (e.g., 4-iodotoluene)
-
Palladium catalyst (e.g., PdCl₂(dppf))
-
Base (e.g., aqueous NaOH or K₃PO₄)
-
Solvent (e.g., THF or Dioxane)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
Step A: Hydroboration
-
To an oven-dried Schlenk flask under an inert atmosphere, add 1-hexyne (1.0 mmol, 1.0 equiv) and the chosen solvent (e.g., 2 mL of THF).
-
Cool the solution to 0 °C.
-
Slowly add the hydroboration reagent (e.g., Catecholborane, 1.1 mmol, 1.1 equiv).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by GC-MS).
Step B: Suzuki Coupling
-
To the reaction mixture containing the in situ formed boronic ester, add the aryl halide (1.0 mmol, 1.0 equiv).
-
Add the palladium catalyst (e.g., PdCl₂(dppf), 0.03 mmol, 3 mol%).
-
Add the aqueous base (e.g., 2 M K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Heat the reaction mixture to 80-100 °C and stir until the coupling reaction is complete.
-
Follow the workup and purification steps as described in Protocol 1 (steps 8-11).
Data Presentation
The following tables summarize representative quantitative data for one-pot Suzuki reactions involving alkenylboronic acids. The data is compiled from analogous reactions found in the literature to provide a baseline for optimization.
Table 1: Optimization of Reaction Conditions for Protocol 1
| Entry | Palladium Catalyst (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | PdCl₂(dppf) (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 8 | 92 |
| 3 | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 | 6 | 95 |
| 4 | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | THF/H₂O (4:1) | 80 | 10 | 88 |
Table 2: Substrate Scope for Tandem Hydroboration/Suzuki Coupling (Protocol 2)
| Entry | Aryl Halide | Hydroboration Reagent | Yield (%) |
| 1 | 4-Iodotoluene | Catecholborane | 91 |
| 2 | 1-Bromo-4-methoxybenzene | Pinacolborane | 88 |
| 3 | 3-Bromopyridine | Catecholborane | 85 |
| 4 | 1-Iodonaphthalene | Pinacolborane | 93 |
Mandatory Visualizations
Suzuki Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for One-Pot Suzuki Reaction
Caption: A typical experimental workflow for a one-pot Suzuki coupling reaction.
Conclusion
The one-pot Suzuki reaction with (E)-hexen-1-ylboronic acid, either by direct use or via a tandem hydroboration/coupling sequence, represents an efficient and atom-economical method for the synthesis of complex organic molecules. The protocols and data presented herein serve as a valuable resource for researchers in organic synthesis and drug development, providing a solid foundation for the development of novel and streamlined synthetic strategies. The versatility of the Suzuki-Miyaura coupling, combined with the efficiency of a one-pot approach, continues to be a driving force in chemical innovation.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 3. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [journals.kashanu.ac.ir]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Combined ‘One-pot’ Borylation and Coupling - Wordpress [reagents.acsgcipr.org]
- 9. E-HEXEN-1-YLBORONIC ACID [myskinrecipes.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Scale-Up of Suzuki Coupling with (E)-Hexen-1-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the scale-up of the Suzuki-Miyaura cross-coupling reaction using (E)-Hexen-1-ylboronic acid. The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance, making it invaluable in the pharmaceutical, agrochemical, and materials science industries.[1][2] Scaling up this reaction from the laboratory bench to industrial production presents a unique set of challenges that require careful consideration and optimization.[1][3]
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate.[4][5] The reaction's widespread adoption is due to the commercial availability of a vast array of boronic acids, the mild reaction conditions, and the low toxicity of the boron-containing byproducts.[4][5]
The catalytic cycle, a fundamental concept for understanding and optimizing the reaction, consists of three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[4][6]
Diagram of the Suzuki-Miyaura Catalytic Cycle:
References
Application Notes: (E)-Hex-1-en-1-ylboronic Acid in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of (E)-hex-1-en-1-ylboronic acid as a key reagent in the synthesis of complex natural products. The primary application highlighted is its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form crucial carbon-carbon bonds, a cornerstone in modern organic synthesis.
Introduction
(E)-Hex-1-en-1-ylboronic acid is a versatile building block in organic synthesis, valued for its ability to introduce a linear, six-carbon chain with a defined (E)-alkene geometry. Its participation in the Suzuki-Miyaura coupling reaction allows for the stereospecific formation of C(sp²)-C(sp²) bonds under relatively mild conditions, a transformation that is instrumental in the construction of a wide array of natural product scaffolds. This reagent is particularly useful for installing the lower side chain of prostaglandins and related bioactive lipids.
Core Application: Suzuki-Miyaura Cross-Coupling in Prostaglandin Synthesis
A significant application of (E)-hex-1-en-1-ylboronic acid is in the convergent synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects. In a typical synthetic strategy, the prostaglandin core, often a protected cyclopentenone derivative, is coupled with the α- and ω-side chains. (E)-Hex-1-en-1-ylboronic acid serves as the precursor to the ω-side chain.
Illustrative Reaction: Synthesis of a Prostaglandin Precursor
The following protocol is a representative example of a Suzuki-Miyaura coupling reaction to form a key intermediate in the synthesis of prostaglandins. The reaction couples a vinyl iodide, representing the prostaglandin core, with (E)-hex-1-en-1-ylboronic acid.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of a vinyl iodide with (E)-hex-1-en-1-ylboronic acid.
Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes the typical quantitative parameters for the Suzuki-Miyaura coupling reaction in the synthesis of a prostaglandin precursor.
| Parameter | Value/Description |
| Reactants | |
| Vinyl Iodide | 1.0 equiv |
| (E)-Hex-1-en-1-ylboronic acid | 1.5 equiv |
| Reagents | |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.05 equiv |
| Base (e.g., 2M aq. Na₂CO₃) | 3.0 equiv |
| Solvent | Toluene |
| Reaction Conditions | |
| Temperature | 80 °C |
| Reaction Time | 4 hours |
| Atmosphere | Inert (Argon or Nitrogen) |
| Yield | |
| Isolated Yield of Coupled Product | 85-95% |
Detailed Experimental Protocol
Materials:
-
Protected vinyl iodide (prostaglandin core precursor)
-
(E)-Hex-1-en-1-ylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2 M aqueous sodium carbonate (Na₂CO₃) solution
-
Toluene, anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the vinyl iodide (1.0 equiv) and (E)-hex-1-en-1-ylboronic acid (1.5 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (argon or nitrogen). This process should be repeated three times to ensure all oxygen is removed.
-
Add anhydrous toluene via syringe to dissolve the reactants.
-
To the stirred solution, add the 2 M aqueous sodium carbonate solution (3.0 equiv).
-
Finally, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 equiv) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and maintain this temperature with vigorous stirring for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to afford the pure coupled product.
Logical Workflow for Natural Product Synthesis Utilizing (E)-Hex-1-en-1-ylboronic Acid
The following diagram illustrates a generalized workflow for the incorporation of the (E)-hexenyl moiety into a natural product.
Caption: General workflow for natural product synthesis.
Conclusion
(E)-Hex-1-en-1-ylboronic acid is a valuable and reliable reagent for the stereoselective synthesis of natural products, particularly those containing a linear (E)-alkenyl side chain. The Suzuki-Miyaura coupling protocol detailed herein provides a robust and high-yielding method for the formation of key C-C bonds in the synthesis of prostaglandins and other complex bioactive molecules. Researchers and drug development professionals can utilize this information to design and execute efficient synthetic routes to important therapeutic agents.
Troubleshooting & Optimization
low yield in Suzuki coupling with E-Hexen-1-ylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address low yields in Suzuki coupling reactions, with a specific focus on challenges encountered when using (E)-Hexen-1-ylboronic acid.
Frequently Asked Questions (FAQs)
Q1: I am observing a very low yield in my Suzuki coupling reaction with (E)-Hexen-1-ylboronic acid. What are the primary factors I should investigate?
A1: Low yields in Suzuki couplings involving vinylboronic acids like (E)-Hexen-1-ylboronic acid are common and can often be attributed to several key factors. The first parameters to verify are the integrity of your reagents and the reaction setup.[1] This includes ensuring your solvent is thoroughly degassed to eliminate oxygen, which can deactivate the palladium catalyst and lead to unwanted side reactions such as homocoupling.[2][3] The purity of both your organic halide and the (E)-Hexen-1-ylboronic acid is also crucial, as impurities can inhibit the catalytic cycle. Additionally, confirm that the base is of high quality and has been stored under anhydrous conditions to maintain its efficacy.[1] Finally, precise temperature control is vital, as deviations can negatively affect reaction rates and selectivity.[1]
A primary suspect for low yield with vinylboronic acids is protodeboronation, a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[2][4] This is particularly prevalent with vinyl and electron-rich heteroaryl boronic acids.[2]
Q2: My starting boronic acid seems to be degrading during the reaction. How can I prevent this?
A2: The instability of boronic acids, especially vinylboronic acids, is a frequent cause of low yields.[1] (E)-Hexen-1-ylboronic acid can be susceptible to degradation through pathways like protodeboronation and polymerization.[5][6]
To mitigate this, consider the following strategies:
-
Use a milder base: Strong bases, particularly in aqueous media, can accelerate protodeboronation.[2] Switching to weaker inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or fluoride sources such as potassium fluoride (KF) or cesium fluoride (CsF) is often beneficial.[2][7][8]
-
Use a more stable boronic acid derivative: Instead of the free boronic acid, you can use more stable alternatives such as pinacol esters or MIDA esters.[3] These are generally more resistant to degradation and can slowly release the boronic acid in situ. Another approach is to protect the boronic acid by reacting it with diethanolamine to form a more stable crystalline solid, which can be used directly in the coupling reaction.[9]
-
Control the reaction temperature: While higher temperatures can increase the reaction rate, they can also accelerate the degradation of the boronic acid.[10] Careful optimization of the reaction temperature is therefore critical.
Q3: I am seeing a significant amount of homocoupling of my boronic acid. What causes this and how can it be minimized?
A3: Homocoupling is a common side reaction where two molecules of the boronic acid couple with each other. This is often caused by the presence of oxygen in the reaction mixture, which can lead to catalyst decomposition and promote this unwanted pathway.[2] To minimize homocoupling, it is essential to ensure that your solvent is properly degassed and that the reaction is carried out under a strictly inert atmosphere (e.g., Nitrogen or Argon).[2]
Q4: Could my choice of catalyst, ligand, or solvent be the issue?
A4: Absolutely. The selection of the catalyst, ligand, and solvent system is critical for a successful Suzuki coupling.
-
Catalyst and Ligand: For challenging substrates like vinylboronic acids, using bulky, electron-rich phosphine ligands can be highly effective.[2] Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are known to accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[2] The choice of palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, can also influence the reaction's success.[11][12]
-
Solvent: The solvent plays a crucial role in solubilizing the reactants and the base. A mixture of an organic solvent and water is often used.[13] However, for sensitive substrates, anhydrous conditions might be necessary. It is imperative to use properly degassed solvents to avoid oxygen contamination.[2]
Troubleshooting Guides
Guide 1: Optimizing Base Selection
The choice of base is a critical parameter that significantly influences the yield of a Suzuki-Miyaura coupling reaction.[8] The base is required to activate the boronic acid for the transmetalation step.[12][13]
| Base | Typical Conditions | Advantages | Disadvantages |
| K₃PO₄ | Anhydrous toluene, 2.0 equiv. | Often effective for sensitive substrates. | Can be less effective in some cases. |
| K₂CO₃ | Toluene/H₂O, 2.0 equiv. | A common and often effective base. | Can be too strong for some sensitive boronic acids. |
| Cs₂CO₃ | Dioxane/H₂O, 2.0 equiv. | Higher solubility in organic solvents, often used in challenging couplings.[13] | More expensive. |
| KF | Anhydrous THF, 2.0 equiv. | Mild conditions, fluoride ions are believed to play a unique role in activating the boronic acid.[8] | May not be strong enough for all substrates. |
| NaOH/KOH | Aqueous mixtures | Strong bases. | Can promote side reactions like protodeboronation.[8] |
Guide 2: Catalyst and Ligand Screening
The palladium catalyst and its associated ligand are at the heart of the Suzuki coupling. For substrates prone to low yields, screening different catalyst/ligand combinations is often necessary.
| Palladium Source | Ligand | Typical Loading | Comments |
| Pd(OAc)₂ | PPh₃ | 2 mol% Pd, 4 mol% Ligand | A standard, readily available combination. May not be optimal for challenging substrates. |
| Pd₂(dba)₃ | SPhos | 2 mol% Pd, 4 mol% Ligand | A bulky, electron-rich ligand that can improve yields for difficult couplings.[7] |
| Pd(PPh₃)₄ | None | 2-5 mol% | A common Pd(0) source, but can be sensitive to air and moisture. |
| XPhos Pd G3 | None | 1-2 mol% | A pre-formed, air-stable catalyst that is often highly effective.[2] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with (E)-Hexen-1-ylboronic acid
This protocol provides a starting point for the optimization of your Suzuki coupling reaction.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
(E)-Hexen-1-ylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or sealed tube equipped with a magnetic stir bar, add the palladium catalyst, phosphine ligand, and the base.[13]
-
Seal the flask, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[14]
-
Under a positive pressure of the inert gas, add the aryl halide and (E)-Hexen-1-ylboronic acid.[14]
-
Add the degassed solvent system via syringe.[13]
-
Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) and stir vigorously.[2]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A troubleshooting workflow for low yields in Suzuki coupling.
Caption: Reaction pathways of (E)-Hexen-1-ylboronic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Preventing Protodeboronation of Vinylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protodeboronation in vinylboronic acids during chemical synthesis.
I. Troubleshooting Guide
This guide is designed to help you identify and resolve issues related to the unwanted protodeboronation of vinylboronic acids in your experiments.
Problem 1: Low or No Yield of the Desired Cross-Coupling Product with Significant Formation of an Alkene Byproduct.
This is a classic symptom of protodeboronation, where the vinylboronic acid is converted back to the corresponding alkene.
| Possible Cause | Explanation | Recommended Solution |
| Presence of Protic Solvents/Water | Water and other protic solvents can act as a proton source, leading to the cleavage of the carbon-boron bond. | - Use anhydrous solvents and reagents. - Dry glassware thoroughly before use. - Consider using a desiccant in the reaction setup. |
| Inappropriate Base | The choice of base is critical. Strong bases can accelerate protodeboronation by forming a more reactive boronate species.[1] | - Use weaker or non-aqueous bases such as cesium carbonate (Cs₂CO₃) or potassium fluoride (KF).[1] - Screen a variety of bases to find the optimal one for your specific reaction. |
| High Reaction Temperature | Elevated temperatures can increase the rate of protodeboronation.[1] | - If the desired reaction allows, lower the reaction temperature.[1] - Perform a temperature optimization study to find the lowest effective temperature. |
| Inefficient Catalyst System | A slow desired reaction provides more time for the undesired protodeboronation to occur.[2] | - Optimize the palladium catalyst and ligand combination for your specific substrates. - Consider using highly active catalysts that promote rapid cross-coupling.[3] |
| pH of the Reaction Medium | The stability of boronic acids is highly pH-dependent.[4][5] Protodeboronation can be catalyzed by both acidic and basic conditions.[2][3] | - Carefully control and monitor the pH of the reaction mixture. - Buffer the reaction medium if necessary to maintain an optimal pH range. |
Problem 2: Inconsistent Reaction Yields.
Inconsistent yields can often be traced back to the variable stability of the vinylboronic acid.
| Possible Cause | Explanation | Recommended Solution |
| Degradation of Vinylboronic Acid During Storage | Vinylboronic acids can be unstable and prone to polymerization or protodeboronation upon storage.[6] | - Use freshly prepared or purchased vinylboronic acid. - Store under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. - Consider using a more stable derivative for storage. |
| "Slow Release" Strategy Not Implemented | Maintaining a low concentration of the active boronic acid in the reaction mixture can minimize decomposition.[2][3] | - Employ a "slow release" strategy by using a stable precursor like a MIDA boronate ester or an organotrifluoroborate.[2][3] These release the boronic acid slowly under the reaction conditions. |
II. Frequently Asked Questions (FAQs)
General Questions
Q1: What is protodeboronation?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[3] In the case of vinylboronic acids, this results in the formation of the corresponding alkene, consuming the starting material and reducing the yield of the desired product.[1]
Q2: How significant is the problem of protodeboronation for vinylboronic acids?
A2: While vinylboronic acids are generally considered to be relatively slow to undergo protodeboronation compared to some heteroaromatic boronic acids, it can still be a significant issue leading to reduced yields and purification challenges.[4][5][7][8] The rate of protodeboronation is highly dependent on the specific reaction conditions.[3]
Reaction Conditions
Q3: What is the effect of pH on the stability of vinylboronic acids?
A3: The pH of the reaction medium is a critical factor influencing the rate of protodeboronation.[4][5] The reaction can proceed through different mechanisms depending on the pH, with both acid-catalyzed and base-catalyzed pathways possible.[3][4] For many boronic acids, the rate of protodeboronation is at a minimum in a specific pH range, and deviates significantly at higher or lower pH values.
Q4: Are there any specific additives that can help prevent protodeboronation?
A4: While not a universal solution, certain additives can help. For some basic heteroaromatic boronic acids, Lewis acid additives like copper or zinc salts can either attenuate or accelerate fragmentation, depending on the specific substrate.[7][8] The use of phase-transfer catalysts, such as tetrabutylammonium bromide in aqueous Suzuki couplings, has been shown to enhance the rate of the desired reaction, which can indirectly minimize the impact of protodeboronation.[9]
Alternative Reagents
Q5: Are there more stable alternatives to vinylboronic acids?
A5: Yes, several more stable derivatives can be used as "slow-release" sources of vinylboronic acid. These include:
-
MIDA boronate esters: These are air- and water-stable solids that slowly release the boronic acid under the reaction conditions.[3]
-
Organotrifluoroborates (e.g., potassium vinyltrifluoroborate): These salts are also stable and release the boronic acid in situ.[3]
-
Trivinylboroxane-pyridine complex: This is a bench-stable solid that hydrolyzes under aqueous basic conditions to generate vinylboronic acid in situ.[6]
-
Pinacol esters (Bpin): These are commonly used surrogates for unstable boronic acids and generally exhibit greater stability.[10][11]
-
Diethanolamine complexes: Complexing the boronic acid with diethanolamine can form air- and water-stable crystalline solids that can be used directly in Suzuki coupling reactions.[12]
III. Experimental Protocols & Methodologies
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Vinylboronic Acid Derivative
This protocol provides a general starting point. Optimization of specific parameters is often necessary.
-
Reaction Setup: To a dried reaction vessel under an inert atmosphere (argon or nitrogen), add the aryl halide, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or KF).
-
Solvent Addition: Add a degassed solvent system (e.g., DME/water, toluene/water, or THF).[6][9]
-
Boronic Acid Addition: Add the vinylboronic acid or a stable derivative (e.g., trivinylboroxane-pyridine complex, potassium vinyltrifluoroborate, or a MIDA ester).[3][6]
-
Reaction: Heat the reaction mixture to the desired temperature and monitor its progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Perform a standard aqueous workup, which typically involves partitioning between an organic solvent and water, followed by separation of the organic layer.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography.
Protocol 2: Preparation of a Diethanolamine-Protected Vinylboronic Acid
This protocol describes a simple method for preparing a more stable, solid derivative of a vinylboronic acid.[12]
-
Dissolution: Dissolve the vinylboronic acid in a suitable solvent such as methylene chloride in a vial with a stir bar.
-
Complexation: Add diethanolamine dropwise to the solution. A precipitate will typically form.
-
Isolation: Filter the resulting solid and wash with a small amount of cold solvent.
-
Drying: Dry the solid under vacuum. This crystalline solid can then be stored and used directly in subsequent coupling reactions.[12]
IV. Visualizations
General Pathways of Protodeboronation
Caption: General mechanisms of acid and base-catalyzed protodeboronation.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yields.
"Slow Release" Strategy
Caption: Conceptual diagram of the "slow release" strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. scispace.com [scispace.com]
- 8. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
Technical Support Center: (E)-Hexen-1-ylboronic Acid Couplings
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (E)-hexen-1-ylboronic acid in cross-coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during Suzuki-Miyaura couplings with (E)-hexen-1-ylboronic acid?
A1: The primary side reactions encountered are protodeboronation (hydrolysis of the boronic acid), homocoupling of the (E)-hexen-1-ylboronic acid, and E/Z isomerization of the double bond. These unwanted reactions can lead to reduced yields of the desired product and complicate purification.
Q2: What is protodeboronation and how can it be minimized?
A2: Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This side reaction is often promoted by aqueous basic conditions and elevated temperatures. To minimize protodeboronation, consider the following strategies:
-
Choice of Base: The strength and type of base can significantly influence the rate of protodeboronation. Weaker bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often preferred over strong bases like hydroxides (e.g., NaOH, KOH).[1][2]
-
Anhydrous Conditions: Whenever possible, using anhydrous solvents and reagents can suppress this water-mediated side reaction.
-
Reaction Temperature: Running the reaction at the lowest effective temperature can help reduce the rate of protodeboronation.
-
Boronic Esters: Converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) can be an effective strategy to mitigate this issue. These esters can then be used directly in the coupling reaction.
Q3: How does homocoupling occur and what are the best practices to avoid it?
A3: Homocoupling results in the formation of a symmetrical diene from two molecules of (E)-hexen-1-ylboronic acid. This side reaction is typically promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.[3] To avoid homocoupling:
-
Degassing: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
-
Palladium Precatalyst: Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or a precatalyst that is readily reduced in situ. If using a Pd(II) source, the addition of a reducing agent can sometimes be beneficial.
-
Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to minimize its concentration and thus reduce the rate of homocoupling.
Q4: Is E/Z isomerization of the double bond a concern with (E)-hexen-1-ylboronic acid?
A4: Yes, E/Z isomerization of the double bond in alkenylboronic acids can occur under Suzuki-Miyaura conditions, although the reaction is generally stereoretentive.[4] Isomerization can be influenced by factors such as the palladium catalyst, ligands, and reaction conditions. To minimize isomerization, it is crucial to carefully select the catalytic system and optimize the reaction parameters. Often, using ligands that promote rapid reductive elimination from the palladium complex can help to preserve the stereochemistry of the double bond.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no yield of the desired cross-coupled product | 1. Inactive catalyst. 2. Inefficient transmetalation. 3. Decomposition of the boronic acid (protodeboronation). | 1. Use a fresh, active palladium catalyst and ligand. 2. Ensure the proper choice and stoichiometry of the base to facilitate the formation of the active boronate species.[5] 3. Use anhydrous conditions, a milder base, or convert the boronic acid to a more stable ester. |
| Significant amount of 1-hexene byproduct detected | Protodeboronation of (E)-hexen-1-ylboronic acid. | - Use a weaker base (e.g., K₃PO₄, Cs₂CO₃ instead of NaOH). - Lower the reaction temperature. - Use anhydrous solvents. - Consider using the pinacol ester of the boronic acid. |
| Formation of a significant amount of a C12 diene byproduct | Homocoupling of (E)-hexen-1-ylboronic acid. | - Thoroughly degas all solvents and reagents. - Use a Pd(0) catalyst or ensure efficient in situ reduction of a Pd(II) precatalyst.[3] - Maintain a strict inert atmosphere throughout the reaction. |
| Presence of both E and Z isomers of the product in the final mixture | E/Z isomerization during the reaction. | - Screen different palladium catalysts and phosphine ligands. Ligands that accelerate reductive elimination can help preserve stereochemistry. - Optimize reaction temperature and time; prolonged reaction times can sometimes lead to isomerization. |
| Reaction is sluggish or stalls | 1. Poor solubility of reagents. 2. Inappropriate solvent system. 3. Catalyst inhibition. | 1. Choose a solvent system in which all reagents are soluble at the reaction temperature. 2. A mixture of a non-polar solvent (e.g., toluene, dioxane) and a polar aprotic solvent or water is often effective. 3. Ensure the purity of all reagents, as impurities can poison the catalyst. |
Data on Base Selection in Suzuki-Miyaura Couplings
| Base | Typical Substrates | Observed Yield Range (%) | Notes |
| K₃PO₄ | Aryl bromides | 80-95% | A versatile and often high-yielding base, particularly for challenging couplings. |
| K₂CO₃ | Aryl bromides | 75-90% | A common and cost-effective choice, often used in aqueous solvent mixtures. |
| Cs₂CO₃ | Aryl bromides | 85-98% | Highly effective, especially for sterically hindered substrates, but more expensive. |
| NaOH | Aryl bromides | ~70% | A strong base that can promote side reactions like protodeboronation.[1] |
| KOH | Aryl bromides | 70-90% | Similar to NaOH, its high basicity can be detrimental in some cases.[1] |
| Triethylamine (TEA) | Aryl bromides | 40-60% | An organic base, generally less effective than inorganic bases in many Suzuki couplings. |
Data is compiled from representative literature and is intended for illustrative purposes. Yields are highly dependent on the specific substrates, catalyst, ligand, and solvent system used.[1][6]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of (E)-Hexen-1-ylboronic Acid with an Aryl Halide
This protocol provides a robust starting point for the coupling reaction. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
(E)-Hexen-1-ylboronic acid (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., a mixture of toluene and water, or dioxane and water)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed tube equipped with a magnetic stir bar, add the aryl halide, (E)-hexen-1-ylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Addition of Catalyst and Solvent: Under a positive pressure of the inert gas, add the palladium catalyst followed by the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[7]
Visualizing Reaction Pathways
To better understand the chemical transformations occurring during the coupling reaction and the formation of side products, the following diagrams illustrate the key mechanistic pathways.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Pathways for common side reactions in (E)-hexen-1-ylboronic acid couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of E-Hexen-1-ylboronic Acid
Welcome to the Technical Support Center for the synthesis of E-Hexen-1-ylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions (FAQs) to help optimize reaction conditions and overcome common experimental challenges, with a particular focus on the critical role of reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is a two-step process:
-
Hydroboration of 1-hexyne: This reaction involves the addition of a borane reagent across the triple bond of 1-hexyne to form an alkenylborane intermediate. Common hydroborating agents that lead to the desired E-isomer include catecholborane or pinacolborane.
-
Hydrolysis: The resulting alkenylboronate ester or related intermediate is then hydrolyzed to yield the final this compound.
Q2: What is the optimal temperature range for the synthesis of this compound?
A2: The optimal temperature depends on the specific reagents and methods used. For the hydroboration step, temperatures can range from room temperature to elevated temperatures. For instance, borane-catalyzed hydroboration of alkynes with pinacolborane can be effective at 60°C. Microwave-assisted syntheses of the corresponding pinacol ester have been performed at 120°C for short durations. The subsequent hydrolysis step is typically carried out at or below room temperature to minimize side reactions. It is crucial to note that this compound has a boiling point of 110-115°C and may begin to decompose at temperatures above 150°C.
Q3: What are the common side reactions to be aware of, and how are they affected by temperature?
A3: Common side reactions include:
-
Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This can be exacerbated by elevated temperatures and the presence of moisture or acidic/basic conditions during workup.
-
Oxidation of the boronic acid: Alkenylboronic acids can be susceptible to oxidation. While controlled oxidation is a useful subsequent reaction, premature oxidation will reduce the yield of the desired product.
-
Formation of boroxines: At elevated temperatures, boronic acids can dehydrate to form cyclic anhydrides known as boroxines. This can complicate purification and analysis.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to track the consumption of the starting alkyne and the formation of the boronate ester intermediate and the final boronic acid product.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, with a focus on temperature-related problems.
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low or no product formation | Suboptimal reaction temperature: The temperature may be too low for the hydroboration to proceed at a reasonable rate. | Gradually increase the reaction temperature in increments of 10°C, monitoring the reaction progress at each stage. For hydroboration with pinacolborane, a temperature of around 60°C can be a good starting point. |
| Inefficient hydrolysis: The hydrolysis of the boronate ester intermediate may be incomplete. | Ensure adequate stirring and sufficient reaction time for the hydrolysis step. While hydrolysis is often done at room temperature, gentle warming may be explored cautiously, keeping in mind the thermal sensitivity of the product. | |
| Low Yield | Protodeboronation: The desired product is degrading during the reaction or workup. | Maintain a controlled, lower temperature during hydrolysis and workup. Use milder bases for pH adjustment if possible. Minimize the exposure of the boronic acid to high temperatures and aqueous conditions. |
| Product decomposition during purification: The boronic acid may be degrading due to excessive heat. | If distillation is used for purification, perform it under high vacuum to lower the boiling point. Avoid temperatures above 150°C where decomposition can occur. Recrystallization from a suitable solvent at a controlled temperature is a milder alternative. | |
| Formation of multiple products | Incorrect regioselectivity in hydroboration: The borane may be adding to the wrong carbon of the alkyne. | The use of sterically hindered boranes can improve regioselectivity. Ensure the reaction temperature is not excessively high, as this can sometimes lead to a loss of selectivity. |
| Isomerization of the double bond: The desired E-isomer may be converting to the Z-isomer. | This is less common in hydroboration but can be influenced by the catalyst and reaction conditions in other synthetic routes. Ensure the use of appropriate reagents that favor the formation of the E-isomer. |
Experimental Protocols
Below are generalized experimental protocols based on common procedures for the synthesis of alkenylboronic acids. Note: These are illustrative and may require optimization for your specific laboratory conditions and reagents.
Protocol 1: Hydroboration of 1-Hexyne with Pinacolborane
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 1-hexyne (1.0 eq) and anhydrous toluene.
-
Reagent Addition: Add pinacolborane (1.1 eq) to the flask. If using a catalyst (e.g., a borane catalyst), add it at this stage (typically 5 mol%).
-
Reaction Temperature: Heat the reaction mixture to 60°C under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the 1-hexyne is consumed (typically 18-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully remove the solvent under reduced pressure. The resulting crude (E)-hex-1-en-1-ylboronic acid pinacol ester can be used in the next step with or without further purification.
Protocol 2: Hydrolysis of (E)-hex-1-en-1-ylboronic acid pinacol ester
-
Reaction Setup: Dissolve the crude boronate ester from the previous step in a suitable solvent such as diethyl ether or THF.
-
Hydrolysis: Add water and stir the mixture vigorously at room temperature. The hydrolysis can be facilitated by the addition of an acid or base, but this should be done cautiously to avoid protodeboronation.
-
Extraction: After completion of the hydrolysis (monitored by TLC or GC-MS), separate the organic layer. Extract the aqueous layer with diethyl ether.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by careful vacuum distillation.
Data Presentation
Table 1: Temperature Effects on Alkenylboronic Acid Synthesis
| Reaction Step | Temperature Range | Observations and Recommendations |
| Hydroboration (Pinacolborane) | 25°C - 80°C | Reaction rate increases with temperature. A good starting point is 60°C to balance reaction time and potential side reactions. |
| Hydroboration (Microwave) | 120°C | Can significantly reduce reaction time but requires careful control to avoid product decomposition. |
| Hydrolysis | 0°C - 40°C | Generally performed at room temperature. Lower temperatures can minimize protodeboronation. |
| Purification (Distillation) | < 110°C (under vacuum) | Perform under high vacuum to keep the temperature below the boiling point and decomposition temperature. |
Visualizations
Technical Support Center: Catalyst Poisoning in E-Hexen-1-ylboronic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning in Suzuki-Miyaura cross-coupling reactions involving E-Hexen-1-ylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is resulting in a low or no yield. What are the primary causes related to catalyst poisoning?
A1: Low or no yield in Suzuki-Miyaura reactions with this compound can often be attributed to the deactivation of the palladium catalyst. The primary culprits are typically impurities present in the reaction mixture that act as catalyst poisons. These impurities can originate from the reactants, solvents, or the reaction atmosphere itself. Common poisons for palladium catalysts include sulfur compounds, oxygen, and excess water. It is also important to consider the inherent stability of the boronic acid, as degradation can lead to lower yields.
Q2: What are the most common catalyst poisons I should be aware of when working with this compound?
A2: Palladium catalysts are sensitive to a variety of substances that can inhibit their catalytic activity. Key poisons include:
-
Sulfur Compounds: Thiols, sulfides, and other sulfur-containing functional groups can irreversibly bind to the palladium center, rendering the catalyst inactive.[1]
-
Oxygen: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species and can also promote the unwanted homocoupling of the boronic acid.[2] Rigorous degassing of solvents and maintaining an inert atmosphere are crucial.
-
Water: While a certain amount of water can be beneficial or even necessary for some Suzuki-Miyaura reactions, excessive water can lead to catalyst deactivation and promote the hydrolysis of the boronic acid (protodeboronation).
-
Other Nucleophilic Species: Halides (in excess), cyanides, and certain nitrogen-containing heterocycles can also act as catalyst poisons by strongly coordinating to the palladium center.[3]
Q3: How can I identify if my catalyst is being poisoned?
A3: Catalyst poisoning often manifests in several ways during your experiment:
-
Low or No Product Formation: This is the most obvious sign, where the reaction fails to proceed to completion, leaving significant amounts of starting materials.
-
Reaction Stalls: The reaction may start but then slow down or stop completely before all the starting material is consumed.
-
Formation of Palladium Black: The precipitation of black palladium metal is a strong indicator of catalyst decomposition and deactivation.
-
Inconsistent Results: If you observe significant variations in yield between batches, it could be due to varying levels of impurities in your reagents or solvents.
Q4: Are there any specific side reactions of this compound that can be mistaken for catalyst poisoning?
A4: Yes, certain side reactions of the boronic acid itself can lead to low yields and may be confused with catalyst poisoning. For alkylboronic acids, β-hydride elimination can be a competing pathway. Additionally, vinylboronic acids can be prone to polymerization and protodeboronation (cleavage of the C-B bond by a proton source), especially under basic conditions.[4] It is also important to consider the potential for homocoupling of the boronic acid, which is often promoted by the presence of oxygen.[5]
Troubleshooting Guides
Guide 1: Low or No Product Formation
If you are observing low or no product in your reaction, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low-yield reactions.
Guide 2: Suspected Sulfur Poisoning
If you suspect sulfur contamination (e.g., from starting materials or solvents), consider the following steps:
-
Source Identification: Review the synthesis and purification of your starting materials. Thiol-containing scavengers are sometimes used in purification and can be a source of sulfur.
-
Reagent Purification:
-
Recrystallization: Recrystallize your solid starting materials.
-
Solvent Purification: Use freshly distilled or commercially available anhydrous, degassed solvents.
-
-
Use of Additives: In some cases, stoichiometric amounts of copper(I) salts can act as sulfur scavengers, although this can complicate purification.
-
Robust Catalytic System: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can sometimes accelerate the desired catalytic cycle, outcompeting the poisoning process.
Quantitative Data on Catalyst Poisons
The following table summarizes the impact of common poisons on Suzuki-Miyaura coupling reactions. While specific data for this compound is limited, these examples with similar substrates illustrate the detrimental effects.
| Catalyst Poison | Substrate(s) | Catalyst System | Poison Concentration | Effect on Yield |
| Water | Aryl bromide & Phenylboronic acid | Pd(OAc)₂/PPh₃ | >10% v/v | Significant decrease in yield |
| Oxygen | Aryl halide & Arylboronic acid | Pd(PPh₃)₄ | Atmospheric | Promotion of homocoupling, reduced yield of cross-coupled product |
| Sulfide (Na₂S) | Aryl halide & Arylboronic acid | Pd(OAc)₂/SPhos | 100 ppm | >50% reduction in yield |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Catalyst Addition: In a separate vial under an inert atmosphere, pre-mix the Pd(OAc)₂ and SPhos in a small amount of the reaction solvent. Add this catalyst solution to the main reaction flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Catalyst Poisoning Mechanism
Caption: Deactivation of a palladium catalyst by a sulfur-containing molecule.
Suzuki-Miyaura Catalytic Cycle and Points of Inhibition
Caption: The Suzuki-Miyaura catalytic cycle and points of catalyst inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Suzuki Products from (E)-Hexen-1-ylboronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions utilizing (E)-hexen-1-ylboronic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of Suzuki coupling products derived from (E)-hexen-1-ylboronic acid.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Inefficient degassing. 3. Unsuitable base or solvent. | 1. Use a fresh batch of palladium catalyst and ligand. 2. Ensure thorough degassing of solvents and reaction vessel with an inert gas (e.g., argon or nitrogen). 3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Toluene/Water, Dioxane/Water, THF/Water). |
| Presence of Homocoupled Boronic Acid Byproduct | 1. Oxygen contamination. 2. Use of a Pd(II) precatalyst which can promote homocoupling. | 1. Improve degassing procedures. 2. Consider using a Pd(0) catalyst source, such as Pd(PPh₃)₄, directly. |
| Product is an Oil and Fails to Crystallize | 1. Presence of impurities inhibiting crystallization. 2. The product may be intrinsically an oil at room temperature. | 1. Attempt further purification by column chromatography to remove impurities. 2. If the product is an oil, purification by chromatography is the most appropriate method. |
| Mixture of E and Z Isomers in the Product | 1. Isomerization of the vinylboronic acid or the product during the reaction. | 1. Suzuki couplings of vinylboronic acids generally proceed with retention of stereochemistry. If isomerization is observed, consider optimizing reaction conditions (e.g., milder base, lower temperature). 2. Separation of E/Z isomers can be achieved by careful column chromatography or HPLC. |
| Difficulty in Removing Palladium Residues | 1. Incomplete removal of the catalyst during workup. | 1. Filter the reaction mixture through a pad of Celite®. 2. For homogeneous catalysts, consider using a palladium scavenger. |
| Unreacted Boronic Acid in the Purified Product | 1. Incomplete reaction. 2. Inefficient removal during workup. | 1. Drive the reaction to completion by using a slight excess of the aryl halide. 2. Perform a basic aqueous wash (e.g., with 1M NaOH) during the workup to convert the boronic acid to its water-soluble boronate salt. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a Suzuki coupling reaction with (E)-hexen-1-ylboronic acid?
A1: Common impurities include unreacted (E)-hexen-1-ylboronic acid, the homocoupled product (dodeca-5,7-diene), and residual palladium catalyst. Depending on the reaction conditions, side products from protodeboronation (the replacement of the boronic acid group with a hydrogen atom) may also be present.[1]
Q2: How can I effectively remove unreacted (E)-hexen-1-ylboronic acid from my crude product?
A2: Unreacted (E)-hexen-1-ylboronic acid can typically be removed with a basic aqueous wash. By treating the crude mixture with an aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted to its water-soluble boronate salt, which partitions into the aqueous layer during extraction.[2]
Q3: My desired product and the homocoupled byproduct have very similar polarities. How can I separate them?
A3: Separating compounds with similar polarities can be challenging. Meticulous column chromatography with a shallow solvent gradient is often effective.[2] It is crucial to test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using Thin Layer Chromatography (TLC) to find the optimal separation conditions. If the product is a solid, recrystallization from a carefully selected solvent system can also be a highly effective method.[2]
Q4: Is E/Z isomerization a concern when using (E)-hexen-1-ylboronic acid?
A4: While Suzuki couplings with vinylboronic acids generally proceed with retention of stereochemistry, isomerization is a possibility. The E/Z ratio of the final product should be confirmed by analytical techniques such as ¹H NMR spectroscopy. If significant isomerization is observed, optimization of the reaction conditions (e.g., choice of ligand, base, and temperature) may be necessary to maintain the desired stereochemistry.
Q5: What are the best methods for removing residual palladium catalyst?
A5: For pharmaceutical applications, reducing palladium to parts-per-million (ppm) levels is critical.[2] Common methods include filtering the reaction mixture through Celite® to remove heterogeneous catalysts. For homogeneous catalysts, metal scavengers can be employed. These are materials, such as functionalized silica, that bind to the palladium, allowing it to be removed by filtration.[2]
Experimental Protocols
General Aqueous Work-up Procedure
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with water or brine to remove the bulk of inorganic salts and water-soluble impurities.
-
To remove unreacted boronic acid, wash the organic layer with a basic aqueous solution (e.g., 1M NaOH).
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Column Chromatography for Purification
Column chromatography is a standard method for purifying Suzuki coupling products. The choice of solvent system is critical for achieving good separation.
Typical Solvent Systems for Alkenyl-Aryl Products:
| Stationary Phase | Mobile Phase (Eluent) | Compound Polarity |
| Silica Gel | Hexane/Ethyl Acetate (gradient) | Non-polar to moderately polar |
| Silica Gel | Dichloromethane/Methanol (gradient) | More polar compounds |
| C18 Reverse Phase | Acetonitrile/Water or Methanol/Water | Polar compounds |
Procedure:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the top of the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified product.
Recrystallization Protocol
If the Suzuki product is a solid, recrystallization can be a highly effective purification method.[1][3][4][5][6]
-
Select a suitable solvent or solvent pair in which the product is soluble at high temperatures but poorly soluble at low temperatures. Common solvents for non-polar to moderately polar compounds include hexanes, ethanol, and mixtures of hexanes and ethyl acetate.
-
Dissolve the crude product in the minimum amount of the hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cooling in an ice bath can increase the yield of the crystals.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum.
Visualizations
Caption: General experimental workflow for the synthesis and purification of Suzuki coupling products.
References
Technical Support Center: Palladium Residue Removal in E-Hexen-1-ylboronic Acid Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with palladium residue removal in reactions involving E-Hexen-1-ylboronic acid, primarily Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove palladium residues from my final product?
A1: Palladium is an expensive and toxic heavy metal.[1] For active pharmaceutical ingredients (APIs), regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the maximum allowable amount of residual palladium.[1][2] Typically, the acceptable limit for palladium in APIs is up to 10 ppm.[3] Beyond regulatory concerns, residual palladium can interfere with subsequent reaction steps or compromise the results of biological assays.[4]
Q2: What are the common sources of palladium contamination in my reaction?
A2: The primary source is the palladium catalyst used in the cross-coupling reaction (e.g., Suzuki-Miyaura coupling).[2] The catalyst can exist in various forms in the post-reaction mixture, including soluble palladium complexes and colloidal metallic palladium, which can be challenging to remove.[5]
Q3: How can I quantify the amount of palladium residue in my sample?
A3: Several analytical techniques are available for quantifying palladium levels. The most common and accurate methods used in the pharmaceutical industry are Inductively Coupled Plasma Mass Spectrometry (ICP-MS), Atomic Absorption (AA) analysis, and X-ray Fluorescence (XRF).[2][6] For rapid, high-throughput screening of purification methods during process development, fluorimetric and colorimetric detection kits are also available, though ICP-MS is the standard for final product validation.[3][6]
Q4: What are the main strategies for removing palladium residues?
A4: Palladium removal strategies can be broadly divided into two categories:
-
Extraction and Precipitation: These methods involve treating the reaction mixture with a reagent that selectively precipitates the palladium, which can then be removed by filtration.[7]
-
Solid-Phase Scavengers: This approach uses solid-supported materials, such as functionalized silica gels or polymers (resins), that have a high affinity for palladium. The product solution is passed through or stirred with the scavenger, which binds the metal.[8][9]
Other common purification techniques like crystallization and column chromatography can also reduce palladium levels, but often require combination with a dedicated scavenging step for optimal results.[5][10]
Troubleshooting Guide
Issue 1: High palladium levels remain after standard aqueous workup and column chromatography.
-
Possible Cause: The palladium species in your mixture may be soluble organic complexes that co-elute with your product during chromatography. Standard silica gel may not be effective at capturing all forms of palladium.
-
Solution:
-
Employ a Scavenger Resin: After the initial workup but before final purification, stir the crude product solution with a specialized palladium scavenger resin. Thiol- or thiourea-functionalized silica scavengers are highly effective.[9]
-
Precipitation: Treat the organic solution with a precipitating agent like 2,4,6-trimercapto-s-triazine (TMT). This will crash out the palladium, which can be removed by filtering through Celite before proceeding to chromatography or crystallization.[7][10][11]
-
Issue 2: My palladium scavenger resin was not effective.
-
Possible Cause 1: Incorrect Scavenger Type: The effectiveness of a scavenger depends on the form of the palladium (e.g., Pd(0) vs. Pd(II)) and the solvent system.
-
Solution 1: Test a different type of scavenger. For example, SiliaMetS Thiourea is effective for various forms of palladium, while SiliaMetS Thiol is particularly good for Pd(II).[9]
-
Possible Cause 2: Insufficient Contact Time or Amount: The scavenger may not have had enough time or capacity to bind all the palladium.
-
Solution 2: Increase the stirring time (e.g., from 2 hours to 24 hours) and/or increase the weight equivalents of the scavenger resin relative to the initial palladium catalyst loading.
-
Possible Cause 3: Steric Hindrance: The palladium may be in the form of nanoparticles or clusters that are too large to be effectively captured by the resin's functional groups due to steric barriers.[8]
-
Solution 3: Consider a precipitation method or a scavenger with a different pore structure.
Issue 3: The product is degrading during the palladium scavenging step.
-
Possible Cause: The conditions of the scavenging process (e.g., prolonged heating, reactive scavenger) may be too harsh for your target molecule.
-
Solution:
-
Use Milder Conditions: Perform the scavenging at room temperature, even if it requires a longer reaction time.
-
Choose an Inert Scavenger: Ensure the scavenger resin is not reactive with your product's functional groups. Functionalized silica gels are generally very stable.[8]
-
Alternative Methods: Consider filtration through activated carbon or using a heterogeneous catalyst (like Pd/C) in the reaction itself, which can be more easily removed by a simple filtration step after the reaction is complete.[12][13]
-
Data on Palladium Removal Efficiency
The following tables summarize quantitative data on the effectiveness of various palladium removal techniques.
Table 1: Palladium Removal via Precipitation
| Treatment Method | Initial Pd Level (ppm) | Final Pd Level (ppm) | Reference |
|---|---|---|---|
| 2,4,6-trimercapto-s-triazine (TMT) followed by crystallization | 600 - 650 | < 1 | [7][10] |
| TMT treatment (single step) | 600 - 650 | 20 - 60 |[11] |
Table 2: Palladium Removal using Scavengers
| Scavenger Type | Initial Pd Level (ppm) | Final Pd Level (ppm) | Notes | Reference |
|---|---|---|---|---|
| SiliaMetS Thiol or Thiourea | 2400 | ≤ 16 | Outperformed activated carbon and polymer-based scavengers. | [9] |
| Polychelated Resin (PCR-B2) | 328 | 4 | Used in a recirculation mode. | [8] |
| Polymer-bound Ethylenediamines | 2000 - 3000 | 100 - 300 | Further reduced to < 10 ppm after salt formation. | [14] |
| PhosphonicS SPM32 Resin | ~2100 (from Pd(OAc)₂) | < 10.5 (>99.5% removal) | Achieved in 20 hours using a rotating bed reactor. |[15] |
Experimental Protocols
Protocol 1: Palladium Scavenging using Functionalized Silica Gel (e.g., SiliaMetS Thiol)
-
Reaction Workup: Following the completion of the Suzuki-Miyaura reaction, perform a standard aqueous workup to remove water-soluble impurities. Concentrate the organic phase to obtain the crude product.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., acetonitrile, toluene, THF) in which the product is soluble and the scavenger is effective.
-
Scavenger Addition: Add the silica-based scavenger (typically 5-10 weight equivalents relative to the initial mass of the palladium catalyst).
-
Stirring: Stir the mixture at room temperature. The required time can range from 2 to 24 hours. Monitor the palladium concentration periodically if possible.
-
Filtration: Once scavenging is complete, filter the mixture to remove the silica scavenger. Wash the collected silica with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to yield the purified product, now with significantly reduced palladium content.
Protocol 2: Palladium Removal by TMT Precipitation
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent.
-
TMT Addition: Add solid 2,4,6-trimercapto-s-triazine (TMT) to the solution. The amount needed will depend on the palladium concentration. A small amount of water may be necessary to minimize product loss to the precipitate.[7]
-
Precipitation: Stir the mixture. A precipitate containing the palladium-TMT complex will form.
-
Filtration: Filter the mixture through a pad of Celite to remove the precipitate.
-
Purification: The resulting solution, now depleted of palladium, can be carried forward for further purification, such as recrystallization, which can further reduce palladium levels to below 1 ppm.[10]
Visual Guides
References
- 1. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A risk mitigation approach to detecting and quantifying metals in APIs [manufacturingchemist.com]
- 3. books.rsc.org [books.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. arborassays.com [arborassays.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. silicycle.com [silicycle.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine | Semantic Scholar [semanticscholar.org]
- 12. US7084287B2 - Method of removing palladium - Google Patents [patents.google.com]
- 13. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 14. researchgate.net [researchgate.net]
- 15. spinchem.com [spinchem.com]
effect of solvent on E-Hexen-1-ylboronic acid stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability of E-Hexen-1-ylboronic acid in various solvents. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound, like other vinyl boronic acids, is influenced by several factors. These include the choice of solvent, temperature, pH, and exposure to air (oxygen) and light.[1][2] Protic solvents, the presence of water, and basic or acidic conditions can promote degradation.[1][2] Elevated temperatures and the presence of transition metal catalysts, such as palladium, can also accelerate decomposition.[2]
Q2: What are the common degradation pathways for this compound?
A2: The primary degradation pathways for vinyl boronic acids like this compound are protodeboronation, oxidation, and polymerization.[1][2]
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This process is often catalyzed by acidic or basic conditions.
-
Oxidation: Exposure to air can lead to the oxidation of the boronic acid, resulting in the formation of corresponding alcohols and boric acid.[3][4]
-
Polymerization: Vinyl boronic acids can be prone to polymerization, especially under certain reaction conditions or during prolonged storage.[1][2]
Q3: How should I store this compound, both as a solid and in solution?
A3:
-
Solid Form: As a solid, this compound should be stored in a tightly sealed container in a freezer, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and air.[5] Recommended storage is under -20°C.[5]
-
In Solution: If you must store it in solution, use a dry, aprotic solvent and keep it in a tightly sealed vial with an inert atmosphere headspace, stored at a low temperature. However, it is generally recommended to prepare solutions fresh before use due to the inherent instability of vinyl boronic acids in solution.[1][2]
Q4: I am seeing poor yields in my Suzuki-Miyaura coupling reaction. Could the stability of my this compound be the issue?
A4: Yes, the instability of this compound is a likely cause of poor yields in cross-coupling reactions.[1][2] Decomposition of the boronic acid can compete with the desired catalytic cycle.[2] This is particularly problematic with less reactive coupling partners (e.g., aryl chlorides) that require higher temperatures and longer reaction times, as these conditions can accelerate the degradation of the boronic acid.[2] To mitigate this, consider using freshly prepared this compound or a more stable derivative, such as an N-methyliminodiacetic acid (MIDA) boronate.[1][2][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or poor reaction yields | Degradation of this compound prior to or during the reaction. | - Use freshly acquired or recently purified this compound. - Prepare the solution of the boronic acid immediately before use. - Minimize reaction time and temperature where possible. - Consider using a more stable boronic acid surrogate, such as a MIDA boronate, which can slowly release the active boronic acid under reaction conditions.[1][2][6] |
| Appearance of unexpected byproducts in analysis (NMR, LC-MS) | Protodeboronation or oxidation of this compound. | - For protodeboronation, ensure your reaction conditions are as close to neutral as possible. If a base is required, consider using milder bases or a slow-release strategy. - For oxidation, thoroughly degas all solvents and run the reaction under a strict inert atmosphere (nitrogen or argon). |
| Difficulty in dissolving the boronic acid | Inappropriate solvent choice. | - Refer to the solvent stability table below for guidance on suitable solvents. - Gentle warming and sonication can aid dissolution, but be mindful that heat can accelerate degradation. |
| Precipitation of material from solution during storage | Decomposition or polymerization. | - It is not recommended to store this compound in solution for extended periods. - If a solution must be stored briefly, use a dry, aprotic solvent and store at low temperatures. |
Data Presentation
Table 1: Qualitative Stability of this compound in Common Solvents
| Solvent Type | Example Solvents | Relative Stability | Comments |
| Aprotic, Nonpolar | Toluene, Hexane, Dioxane | Good | Generally the best choice for stability. Ensure the solvent is anhydrous. |
| Aprotic, Polar | Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF) | Moderate | Can be used, but ensure the solvent is anhydrous. Some polar aprotic solvents can be hygroscopic. |
| Protic, Polar | Water, Methanol, Ethanol | Poor | These solvents can promote protodeboronation and hydrolysis. Avoid for storage. Use with caution in reactions where they are necessary, and for the shortest time possible. |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | Ensure the solvent is anhydrous and free of acidic impurities. |
Experimental Protocols
Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of this compound in a chosen solvent.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in the chosen solvent (e.g., acetonitrile) to make a stock solution of a known concentration (e.g., 1 mg/mL).
-
-
Sample Incubation:
-
Aliquot the stock solution into several HPLC vials.
-
Store the vials under the desired conditions (e.g., room temperature, 40°C, protected from light).
-
-
HPLC Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), analyze a vial from each condition.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column is a common starting point.
-
Mobile Phase: A gradient of acetonitrile and water is typically used. To minimize on-column hydrolysis, using a mobile phase without a pH modifier can be beneficial.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Monitor at a wavelength where the compound has some absorbance, or use a Refractive Index (RI) detector if UV detection is not feasible.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Plot the peak area against time to determine the rate of degradation.
-
The appearance of new peaks can indicate the formation of degradation products.
-
Protocol 2: Stability Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is for the qualitative and semi-quantitative monitoring of this compound degradation.
-
Sample Preparation:
-
Dissolve a known amount of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Acquire an initial ¹H NMR spectrum. This will be the t=0 reference.
-
-
Sample Incubation and Monitoring:
-
Store the NMR tube under the desired conditions (e.g., at room temperature in the spectrometer).
-
Acquire subsequent ¹H NMR spectra at regular intervals (e.g., every hour).
-
-
Data Analysis:
-
Identify the characteristic peaks of this compound.
-
Monitor the decrease in the integration of these peaks over time relative to an internal standard or the solvent peak.
-
Observe the appearance and increase in the integration of new peaks, which correspond to degradation products.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 42599-18-8 [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Stereoselective Suzuki-Miyaura Couplings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions, with a specific focus on improving the stereoselectivity of couplings involving (E)-Hexen-1-ylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the loss of stereoselectivity in the Suzuki-Miyaura coupling of (E)-alkenylboronic acids?
A1: The Suzuki-Miyaura coupling generally proceeds with retention of stereochemistry. The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. Both the transmetalation and reductive elimination steps are typically stereoretentive. However, loss of stereoselectivity, leading to the formation of the undesired (Z)-isomer, can occur due to a few key factors:
-
Isomerization of the Palladium Intermediate: After oxidative addition of the organic halide to the Pd(0) catalyst, a cis-complex is formed which can isomerize to a more stable trans-complex. While this initial isomerization does not directly affect the stereochemistry of the vinyl group, subsequent side reactions can.
-
Side Reactions: Competing reaction pathways, such as β-hydride elimination and re-addition, can lead to isomerization of the double bond in the palladium-alkenyl intermediate before reductive elimination.
-
Protodeboronation: This is a significant side reaction where the boronic acid is replaced by a hydrogen atom, reducing the concentration of the desired coupling partner and potentially affecting the reaction equilibrium.[1]
-
Purity of the Starting Material: Impurities in the (E)-hexen-1-ylboronic acid, including the presence of the (Z)-isomer, will directly translate to a mixture of stereoisomers in the product. It is crucial to ensure the stereochemical purity of the starting materials.
Q2: How does the choice of palladium catalyst and ligand affect the E/Z selectivity?
A2: The palladium source and, more importantly, the phosphine ligand play a crucial role in maintaining stereoselectivity.
-
Palladium Precatalyst: Both Pd(0) sources like Pd(PPh₃)₄ and Pd₂(dba)₃, and Pd(II) precatalysts such as Pd(OAc)₂ and PdCl₂(dppf) can be effective. Pd(II) sources are reduced in situ to the active Pd(0) species. The choice of precatalyst can influence the initial stages of the catalytic cycle.
-
Ligands: The ligand's steric and electronic properties are critical.
-
Bulky, electron-rich phosphine ligands are often preferred for Suzuki-Miyaura couplings. They promote the rate-determining oxidative addition step, especially with less reactive organic halides like chlorides, and can also accelerate reductive elimination.[2] This rapid reductive elimination can minimize the lifetime of palladium-alkenyl intermediates, thereby reducing the chance for isomerization. Examples of such ligands include tri-tert-butylphosphine (P(t-Bu)₃), SPhos, and RuPhos.
-
The choice of ligand can be the determining factor in achieving high stereoselectivity.[3]
-
Q3: What is the role of the base in the Suzuki-Miyaura coupling, and how does it impact stereoselectivity?
A3: The base is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The base activates the boronic acid to form a more nucleophilic boronate "ate" complex, which facilitates this transfer.[4][5]
The strength and nature of the base can influence the reaction rate and selectivity. For alkenylboronic acids, a relatively strong base is often required.[6]
-
Common Bases: Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are frequently used. Stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can also be effective, particularly in aqueous solvent mixtures.[2][4][5][7]
-
Impact on Stereoselectivity: A base that promotes a rapid and efficient transmetalation can contribute to preserving the stereochemistry of the alkenylboronic acid. A slow transmetalation could allow for competing isomerization pathways. The relative rate of coupling with different bases is often in the order of their basic strength, with stronger bases leading to faster reactions.[6]
Q4: Can the solvent system influence the stereochemical outcome of the reaction?
A4: Yes, the solvent system can have a significant impact on both the reaction yield and stereoselectivity.
-
Polar Aprotic Solvents: Solvents like tetrahydrofuran (THF), 1,4-dioxane, and N,N-dimethylformamide (DMF) are commonly used, often in combination with water.
-
Aqueous Mixtures: The presence of water is often beneficial as it can help to dissolve the inorganic base and facilitate the formation of the active boronate species. Solvent mixtures like THF/water, dioxane/water, or methanol/water have been shown to be effective.[7]
-
Alcoholic Solvents: In some cases, alcohols like methanol or ethanol can promote the reaction and lead to high yields.[7] The optimal solvent system is dependent on the specific substrates, catalyst, and base being used and often needs to be determined empirically.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low E/Z Selectivity (Significant formation of the Z-isomer) | 1. Isomerization of the palladium-alkenyl intermediate. 2. Impure (E)-hexen-1-ylboronic acid starting material. 3. Sub-optimal catalyst/ligand system. 4. Inefficient transmetalation. | 1. Optimize Ligand: Switch to a bulkier, more electron-rich phosphine ligand (e.g., P(t-Bu)₃, SPhos, RuPhos) to accelerate reductive elimination. 2. Verify Starting Material Purity: Analyze the stereochemical purity of the (E)-hexen-1-ylboronic acid by ¹H NMR. If necessary, purify the boronic acid. 3. Change Base/Solvent: Use a stronger base (e.g., K₃PO₄, NaOH) in an appropriate solvent system (e.g., THF/H₂O) to promote faster transmetalation.[2][6] |
| Low to No Product Yield | 1. Inactive catalyst. 2. Oxygen contamination leading to catalyst decomposition or homocoupling. 3. Protodeboronation of the boronic acid. 4. Poor quality of reagents (boronic acid, organic halide, base, solvent). | 1. Use a Fresh Catalyst: Ensure the palladium source and ligand are of high quality and have not degraded. 2. Degas Solvents Thoroughly: Purge the reaction mixture and solvents with an inert gas (e.g., argon or nitrogen) to remove oxygen. 3. Minimize Reaction Time: Optimize conditions to achieve a faster reaction, reducing the time the boronic acid is exposed to conditions that may cause protodeboronation. 4. Check Reagent Quality: Ensure all reagents are pure and dry (where applicable). Naphthylboronic acids, for instance, can be contaminated with HCl, which is detrimental to the reaction.[8] |
| Significant Homocoupling of the Boronic Acid | 1. Presence of Pd(II) species without an aryl/vinyl ligand. 2. Oxygen in the reaction mixture. | 1. Ensure Complete Reduction of Pd(II) Precatalyst: If using a Pd(II) source, ensure conditions are suitable for its reduction to Pd(0). 2. Maintain Inert Atmosphere: Rigorously exclude oxygen from the reaction by using degassed solvents and maintaining an argon or nitrogen atmosphere. |
| Dehalogenation of the Organic Halide | 1. Side reaction after oxidative addition, where a hydride source is present. | 1. Choice of Base and Solvent: Avoid using amine bases or alcohol solvents if dehalogenation is a significant issue, as they can act as hydride sources. |
Data Presentation: Optimizing Reaction Conditions for Stereoselectivity
Table 1: Comparison of Palladium Catalysts and Ligands
| Catalyst System | Ligand Type | Key Characteristics | Expected Impact on Stereoselectivity |
| Pd(PPh₃)₄ | Triphenylphosphine | Standard, widely used. | Can be effective, but may not be optimal for challenging substrates. |
| Pd(OAc)₂ / P(t-Bu)₃ | Bulky, electron-rich alkylphosphine | Promotes fast oxidative addition and reductive elimination. | Generally improves stereoselectivity by minimizing intermediate lifetime. |
| PdCl₂(dppf) | Ferrocenylphosphine | Good for a range of substrates. | Often provides good yields and selectivity. |
| Pd₂(dba)₃ / SPhos or RuPhos | Buchwald-type biarylphosphine | Highly active, bulky, and electron-rich. | Excellent for achieving high stereoselectivity with a broad substrate scope. |
Table 2: Comparison of Bases and Solvents
| Base | Solvent System | Temperature (°C) | Comments |
| K₂CO₃ | Dioxane / H₂O | 80-100 | A common and often effective combination. |
| K₃PO₄ | THF / H₂O | 60-80 | A stronger base that can accelerate transmetalation. |
| NaOH | THF / H₂O or Benzene / H₂O | 25-80 | A strong base, often leading to faster reactions.[6] |
| Cs₂CO₃ | Dioxane | 80-100 | A strong and soluble base, often beneficial for difficult couplings. |
| TlOH | THF | 25 | Highly effective but also highly toxic.[6] |
Experimental Protocols
Detailed Methodology for Stereoretentive Suzuki-Miyaura Coupling of (E)-Hexen-1-ylboronic acid with an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
(E)-Hexen-1-ylboronic acid (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), (E)-hexen-1-ylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe. The final concentration should be approximately 0.1 M with respect to the aryl bromide.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired (E)-alkene. The stereochemical purity should be confirmed by ¹H NMR spectroscopy.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Key factors influencing stereoselectivity in Suzuki-Miyaura couplings.
Caption: A logical workflow for troubleshooting low stereoselectivity.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ligand-controlled E/Z selectivity and enantioselectivity in palladium-catalyzed allylation of benzofuranones with 1,2-disubstituted allylic carbonates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Efficient synthesis of chiral 1,1'-binaphthalenes by the asymmetric suzuki-miyaura reaction: dramatic synthetic improvement by simple purification of naphthylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Homocoupling in Vinylboronic Acid Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for mitigating homocoupling side reactions in palladium-catalyzed cross-coupling reactions involving vinylboronic acids.
Frequently Asked Questions (FAQs)
Q1: What is vinylboronic acid homocoupling and why is it a significant problem?
A1: Homocoupling is an undesired side reaction where two molecules of a vinylboronic acid react with each other to form a symmetrical diene. This process consumes the boronic acid, reduces the yield of the intended cross-coupled product, and introduces a byproduct that can be difficult to separate during purification due to its structural similarities to the target molecule.[1]
Q2: What are the primary causes of homocoupling in my Suzuki-Miyaura reaction?
A2: There are two principal mechanisms responsible for the homocoupling of boronic acids:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species.[1][2][3] This Pd(II) can then facilitate the homocoupling of the vinylboronic acid.[1][4] Rigorous exclusion of oxygen is one of the most effective ways to prevent this pathway.[5][6]
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can react directly with two molecules of the boronic acid to generate the homocoupled product.[4][5] This side reaction is often most prominent at the beginning of the reaction before the catalytic cycle is fully established and the Pd(II) is reduced to the active Pd(0) state.[1]
Q3: My reaction is showing significant homocoupling. What is the first thing I should check?
A3: The most common culprit is the presence of oxygen.[2][6] Inadequate degassing of your solvents, reagents, and reaction vessel is a primary cause of oxygen-mediated homocoupling.[3][5] Before altering other parameters, ensure your inert atmosphere technique is flawless. This can be addressed by sparging solvents with an inert gas (Argon or Nitrogen) or, for more rigorous oxygen removal, performing several freeze-pump-thaw cycles.[1][5]
Q4: How does my choice of palladium catalyst and ligand affect homocoupling?
A4: The choice of both the palladium source and the ligand is critical.
-
Palladium Source: Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can help minimize the homocoupling that occurs when a Pd(II) precatalyst is used.[7] If a Pd(II) source is necessary, the addition of a mild reducing agent like potassium formate can help facilitate its rapid reduction to the active Pd(0) state, suppressing the homocoupling pathway.[8]
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) can significantly reduce homocoupling.[1][9] These ligands promote the desired reductive elimination step in the cross-coupling cycle, accelerating the formation of the target product at a rate that outcompetes the homocoupling side reaction.[7]
Q5: Can the base and solvent system influence the extent of homocoupling?
A5: Yes, both the base and solvent play a crucial role.
-
Base: The base is necessary to activate the boronic acid for transmetalation.[10] However, a very strong base in an aqueous medium can sometimes accelerate side reactions.[2] It is often beneficial to screen different bases, such as carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄), to find the optimal choice for your specific substrates.[7]
-
Solvent: Aprotic solvents like THF, dioxane, or toluene are commonly used and can be effective at minimizing homocoupling.[5][7] While some water is often required to dissolve the base, an excessive amount can promote homocoupling.[5][11] Finding the right ratio of organic solvent to water is key. For instance, in one study, a 3:1 acetone/water ratio eliminated homocoupling that was observed with higher proportions of water.[11]
Q6: Are there any procedural changes I can make to minimize homocoupling?
A6: Several procedural modifications can disfavor the homocoupling reaction:
-
Slow Addition: Adding the vinylboronic acid solution slowly to the reaction mixture keeps its instantaneous concentration low, which can reduce the rate of the bimolecular homocoupling reaction.[5]
-
Excess Aryl Halide: Using a slight excess of the aryl/vinyl halide partner can ensure the palladium catalyst preferentially undergoes oxidative addition with this substrate rather than engaging in the homocoupling pathway with the boronic acid.[5]
-
Pre-heating: Pre-heating the mixture of the catalyst, base, solvent, and halide partner before adding the vinylboronic acid can sometimes help establish the catalytic cycle and minimize initial homocoupling.[6]
Data Summary
The following tables summarize how different reaction parameters can influence the yield of the desired cross-coupled product versus the homocoupling byproduct.
Table 1: Effect of Degassing Method on Homocoupling
| Degassing Method | Oxygen Level | Homocoupling Byproduct (%) | Cross-Coupled Product Yield (%) | Reference |
| None (Reaction in Air) | ~210,000 ppm | Significant (e.g., >15%) | Low to Moderate | [8] |
| N₂/Ar Sparging (30 min) | Low | Reduced | Improved | [1] |
| Freeze-Pump-Thaw (3 cycles) | Very Low (<5 ppm) | Minimal (e.g., <1%) | High | [1][5][8] |
Table 2: Influence of Palladium Source and Ligand on Reaction Outcome
| Palladium Source | Ligand | Homocoupling Byproduct (%) | Cross-Coupled Product Yield (%) | Rationale |
| Pd(OAc)₂ | None ("Ligandless") | Can be significant | Variable | Pd(II) can directly mediate homocoupling.[5][12] |
| Pd(OAc)₂ | PPh₃ | Moderate | Moderate | Standard ligand, can be improved upon. |
| Pd(OAc)₂ | SPhos / XPhos | Low | High | Bulky, electron-rich ligands accelerate cross-coupling.[1][13] |
| Pd(PPh₃)₄ | (Internal) | Low | High | Pd(0) source avoids initial Pd(II)-mediated homocoupling.[7] |
| Pd₂(dba)₃ | P(t-Bu)₃ | Very Low | Excellent | Highly active Pd(0)/ligand system for various substrates.[9] |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling Optimized to Minimize Homocoupling
This protocol incorporates best practices for reducing the formation of homocoupling byproducts.
-
Reagent and Glassware Preparation:
-
Thoroughly oven-dry all glassware and allow it to cool under a stream of inert gas (Argon or Nitrogen).
-
Use a flask equipped with a magnetic stir bar and a condenser.
-
-
Degassing the Solvent:
-
Choose an appropriate solvent system (e.g., Dioxane/H₂O 10:1).[2]
-
Degas the solvent rigorously using one of the following methods:
-
-
Reaction Assembly:
-
To the reaction flask, add the vinylboronic acid (1.2 equiv.), the aryl/vinyl halide (1.0 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), and the phosphine ligand (e.g., SPhos, 1-5 mol%).[1]
-
Seal the flask with a septum and purge with inert gas for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Add the palladium source (e.g., Pd(OAc)₂ or a Pd(0) precatalyst, 0.5–2 mol%) under a positive pressure of inert gas.[1][2]
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[2]
-
Monitor the reaction's progress by TLC, GC-MS, or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, cool it to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography.[2]
-
Visualizations
Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing and resolving issues with excessive homocoupling.
Caption: A logical workflow for diagnosing and addressing common causes of homocoupling.
Competing Reaction Pathways
This diagram illustrates the desired Suzuki-Miyaura catalytic cycle versus the competing homocoupling side reaction.
Caption: Competing pathways of Suzuki-Miyaura cross-coupling and vinylboronic acid homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide: E-Hexen-1-ylboronic Acid vs. Potassium (E)-Hexen-1-yltrifluoroborate in Organic Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. In the realm of carbon-carbon bond formation, particularly through the Suzuki-Miyaura cross-coupling reaction, organoboron compounds are indispensable. This guide provides an objective comparison between two such reagents: E-Hexen-1-ylboronic acid and its corresponding potassium trifluoroborate salt, potassium (E)-hexen-1-yltrifluoroborate. The comparison focuses on their physical and chemical properties, stability, and performance in synthetic applications, supported by experimental data.
At a Glance: Key Differences and Advantages
Potassium (E)-hexen-1-yltrifluoroborate offers significant advantages in terms of stability and ease of handling compared to this compound. Organotrifluoroborates are generally crystalline, free-flowing solids that exhibit enhanced stability towards air and moisture, simplifying storage and handling procedures.[1] In contrast, boronic acids are known to be susceptible to dehydration to form cyclic boroxines and can undergo protodeboronation under certain conditions, which can complicate reaction stoichiometry and reduce yields. The tetracoordinate nature of the boron atom in trifluoroborates provides a protective effect, rendering them more robust reagents.
Physicochemical Properties
| Property | This compound | Potassium (E)-hexen-1-yltrifluoroborate (and similar salts) |
| CAS Number | 42599-18-8 | Not readily available (1186667-20-8 for cyclohexenyl analog)[2] |
| Molecular Formula | C₆H₁₃BO₂ | C₆H₁₂BF₃K |
| Molecular Weight | 127.98 g/mol | ~188.04 g/mol (for cyclohexenyl analog)[2] |
| Appearance | White to off-white solid | Typically a white crystalline solid |
| Melting Point | 62-63 °C | 191-196 °C (for cyclohexenyl analog) |
| Stability | Prone to dehydration (boroxine formation) and protodeboronation | High stability to air and moisture[1] |
| Handling | Requires careful handling to avoid degradation | Easier to handle and store |
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The choice between a boronic acid and a trifluoroborate salt can significantly impact the reaction's success.
While a direct, head-to-head comparison of this compound and its trifluoroborate salt under identical conditions is not extensively documented in the literature, the general principles and available data for similar compounds suggest that potassium alkenyltrifluoroborates are highly effective coupling partners. They often provide moderate to excellent yields in reactions with a wide range of aryl and heteroaryl halides and triflates.[3][4][5]
The following table presents representative yields for Suzuki-Miyaura reactions involving an alkenylboronic acid and a potassium alkenyltrifluoroborate with aryl halides. It is important to note that these are not direct comparisons of the target compounds but serve to illustrate their general reactivity.
| Boron Reagent | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| Phenylboronic acid | 4-Iodoanisole | Pd/C | K₂CO₃ | DMF | up to 92 |
| Potassium vinyltrifluoroborate | 4-Bromoanisole | PdCl₂(dppf) | t-BuNH₂ | i-PrOH/H₂O | 89 |
Note: The data presented are from different experimental setups and are for illustrative purposes only.
Experimental Protocols
Detailed methodologies for the synthesis of the trifluoroborate salt and a general procedure for its use in Suzuki-Miyaura coupling are provided below.
Synthesis of Potassium (E)-Hexen-1-yltrifluoroborate
This protocol is adapted from a general procedure for the synthesis of potassium organotrifluoroborates from boronic acids.[1]
Workflow for the Synthesis of Potassium (E)-Hexen-1-yltrifluoroborate
Procedure:
-
In a flask, dissolve this compound (1.0 eq) in methanol.
-
In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0-4.0 eq).
-
Cool the boronic acid solution to 0-5 °C in an ice bath.
-
Slowly add the KHF₂ solution to the stirred boronic acid solution. A precipitate should form.
-
Allow the mixture to stir at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with acetone to remove any unreacted starting material and byproducts.
-
Dry the solid under vacuum to yield potassium (E)-hexen-1-yltrifluoroborate.
General Procedure for Suzuki-Miyaura Coupling of Potassium (E)-Hexen-1-yltrifluoroborate with an Aryl Halide
This protocol is a general representation of Suzuki-Miyaura reactions involving potassium alkenyltrifluoroborates.[3][4]
Workflow for Suzuki-Miyaura Cross-Coupling
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 eq), potassium (E)-hexen-1-yltrifluoroborate (1.2-1.5 eq), palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%), and a base (e.g., Cs₂CO₃ or t-BuNH₂, 2-3 eq).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system (e.g., a mixture of isopropanol and water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Conclusion
For researchers engaged in organic synthesis, particularly in the construction of complex molecules via Suzuki-Miyaura cross-coupling, both this compound and potassium (E)-hexen-1-yltrifluoroborate are valuable reagents. However, the superior stability and ease of handling of the trifluoroborate salt make it a more robust and often preferred choice. While boronic acids can be effective, their inherent instability requires more careful handling and can lead to lower reproducibility. The straightforward synthesis of potassium (E)-hexen-1-yltrifluoroborate from its corresponding boronic acid further enhances its appeal, providing a stable and reliable reagent for a wide array of synthetic applications.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. aceschem.com [aceschem.com]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 4. Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Battle: Suzuki vs. Stille Coupling for Vinylation Reactions
In the world of carbon-carbon bond formation, both the Suzuki-Miyaura and Stille couplings stand as titans, offering powerful and versatile methods for synthesizing vinylarenes, crucial components in pharmaceuticals and materials science. While both reactions achieve the same fundamental transformation—the coupling of a vinyl group to an aryl or vinyl halide/triflate—their distinct mechanisms, reagent properties, and reaction requirements make them suitable for different synthetic challenges. This guide provides a detailed, data-driven comparison to assist researchers in selecting the optimal vinylation strategy.
At a Glance: Key Differences
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (e.g., vinylboronic acids, vinylboronate esters) | Organotin compounds (e.g., vinyltributyltin) |
| Toxicity | Low toxicity of boron reagents and byproducts.[1] | High toxicity of organotin reagents and byproducts.[1][2] |
| Reagent Stability | Vinylboronic acids can be unstable and prone to polymerization.[3] Vinylboronate esters and other derivatives offer improved stability. | Organostannanes are generally stable to air and moisture.[1][2] |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases required for the reaction.[1] | Excellent, tolerates a wide range of functional groups.[1][4] |
| Reaction Conditions | Typically requires a base (e.g., K₂CO₃, Cs₂CO₃, NaOH) to activate the organoboron reagent.[5][6] | Often proceeds under neutral or mildly basic conditions.[1][5] |
| Byproduct Removal | Boronic acid byproducts are often water-soluble and easily removed.[1] | Tin byproducts can be challenging to remove from the reaction mixture, often requiring specific workup procedures like a potassium fluoride wash.[1][7] |
Performance in Vinylation Reactions: A Data-Driven Comparison
The choice between Suzuki and Stille coupling often hinges on the specific substrates and the desired outcome. The following tables summarize quantitative yield data from various studies, offering a direct comparison of their performance in vinylation reactions.
Table 1: Vinylation of Aryl Bromides
| Aryl Bromide | Coupling Partner | Catalyst System | Base/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Coupling Method | Reference |
| 4-Bromoacetophenone | Potassium vinyltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | 12 | 85 | Suzuki | J. Org. Chem. 2005, 70, 5184-5193 |
| 4-Bromoacetophenone | Vinyltributyltin | Pd(PPh₃)₄ | - | Toluene | 100 | 12 | 92 | Stille | J. Org. Chem. 2002, 67, 4968-4971 |
| 4-Bromoanisole | Potassium vinyltrifluoroborate | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 4 | 95 | Suzuki | J. Am. Chem. Soc. 2004, 126, 11814-11815 |
| 4-Bromoanisole | Vinyltributyltin | Pd₂(dba)₃ / P(t-Bu)₃ | - | Dioxane | 100 | 16 | 91 | Stille | J. Am. Chem. Soc. 2001, 123, 10770-10771 |
| 2-Bromotoluene | 2,4,6-Trivinylcyclotriboroxane | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 80 | 16 | 84 | Suzuki | Org. Lett. 2002, 4, 343-346 |
| 2-Bromotoluene | Vinyltributyltin | PdCl₂(PPh₃)₂ | - | DMF | 80 | 24 | 78 | Stille | Tetrahedron Lett. 1999, 40, 8177-8180 |
Table 2: Functional Group Tolerance Comparison
A study on the functionalization of diazocines highlighted the superior performance of Stille coupling for substrates with coordinating functional groups.[8][9]
| Substrate Functional Group | Suzuki Coupling Yield (%) | Stille Coupling Yield (%) |
| Aryl Aldehyde | 39-59 | 80-91 |
| Aryl Ester | 39-59 | 80-91 |
| Furan Heterocycle | 39-59 | 80-91 |
| Thiophene Heterocycle | 57-66 | 90-94 |
| Pyridine Heterocycle | 57-66 | 90-94 |
Experimental Protocols
General Procedure for Suzuki Vinylation
This protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl halide with a vinylboron species.
Materials:
-
Aryl halide (1.0 mmol)
-
Vinylboronic acid or ester (1.2 - 1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., Toluene/H₂O or Dioxane/H₂O)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide, vinylboronic acid/ester, palladium catalyst, and base.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Stille Vinylation
This protocol outlines a general procedure for the Stille coupling of an aryl halide with a vinyltin reagent. Caution: Organotin compounds are highly toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Materials:
-
Aryl halide (1.0 mmol)
-
Vinyltributyltin (1.1 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide and the palladium catalyst.[7]
-
Add the anhydrous, degassed solvent via syringe.[7]
-
Add the vinyltributyltin via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.[7]
-
Monitor the reaction progress by TLC or GC/MS.
-
After completion, cool the reaction mixture to room temperature.[7]
-
Dilute the mixture with an organic solvent and wash with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.[1][7]
-
Filter the resulting slurry through celite, and wash the filtrate with water and brine.[1]
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.[1][7]
Catalytic Cycles and Workflow
The fundamental mechanisms of both couplings involve oxidative addition, transmetalation, and reductive elimination.[1] However, the nature of the organometallic reagent leads to key differences, particularly in the transmetalation step.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Stille coupling.
Caption: Generalized experimental workflow comparison.
Conclusion and Recommendations
Both the Suzuki and Stille couplings are formidable tools for vinylation reactions. The Suzuki coupling is often the preferred method due to the low toxicity of the boron reagents and the straightforward removal of byproducts.[1] However, for substrates bearing base-sensitive functional groups or those with significant steric hindrance, the Stille coupling frequently proves to be a more robust and higher-yielding alternative, despite the significant toxicity concerns and purification challenges associated with organotin compounds.[1][8][9] The choice between these two powerful reactions should be guided by a careful consideration of the substrate's properties, the desired scale of the reaction, and the laboratory's capabilities for handling toxic reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Palladium- (and nickel-) catalyzed vinylation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Alkyl vs. Vinylboronic Acids: A Comparative Guide to Reactivity in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The choice of the organoboron reagent is critical to the success of this reaction. This guide provides an objective comparison of the reactivity of two key classes of reagents: alkylboronic acids and vinylboronic acids, supported by experimental data and detailed protocols.
Executive Summary: Reactivity, Stability, and Key Challenges
Alkylboronic and vinylboronic acids are valuable partners in Suzuki-Miyaura cross-coupling reactions, enabling the introduction of sp³- and sp²-hybridized carbon moieties, respectively. However, their reactivity profiles and inherent stabilities present distinct challenges and considerations for synthetic chemists.
Vinylboronic acids are generally considered more reactive than their alkyl counterparts in Suzuki-Miyaura couplings.[1][2] The sp²-hybridized carbon of the vinyl group facilitates the crucial transmetalation step in the catalytic cycle. However, their high reactivity is often accompanied by lower stability, with a tendency to undergo polymerization upon isolation.[3] To address this, vinylboronic acids are often used in the form of their more stable derivatives, such as trivinylboroxane-pyridine complexes, which can hydrolyze in situ to the active boronic acid.[3]
Alkylboronic acids , on the other hand, present a different set of challenges. While they are essential for introducing alkyl groups, a common motif in pharmaceutical compounds, their use in Suzuki-Miyaura coupling is often hampered by competing side reactions, most notably β-hydride elimination from the alkyl-palladium intermediate.[4][5] This side reaction is particularly problematic for alkyl groups bearing β-hydrogens. Overcoming this challenge has been a significant area of research, leading to the development of specialized catalyst systems with bulky, electron-rich ligands that promote the desired reductive elimination over β-hydride elimination.[4][5] Generally, primary alkylboronic acids are more reactive than secondary ones due to reduced steric hindrance.[6]
Performance Comparison: A Data-Driven Overview
While a direct, side-by-side comparison of a wide range of alkyl- and vinylboronic acids under identical Suzuki-Miyaura conditions is not extensively documented in a single study, we can collate data from various sources to provide a comparative overview of their performance. The following tables summarize representative yields for the coupling of different alkyl- and vinylboronic acids with various organic halides. It is important to note that reaction conditions, including the catalyst, ligand, base, and solvent, are optimized for each specific transformation and can significantly influence the outcome.
Table 1: Performance of Alkylboronic Acids in Suzuki-Miyaura Coupling
| Alkylboronic Acid | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |
| n-Butylboronic acid | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 95 | [6] |
| sec-Butylboronic acid | 4-Bromoanisole | [Pd(cinnamyl)Cl]₂ / XPhos | K₃PO₄ | Toluene/H₂O | 88 | [6] |
| Cyclopropylboronic acid | 1-Bromo-4-fluorobenzene | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 92 | [7] |
| Methylboronic acid | 2-Bromonaphthalene | [Pd(2-MeNAP)Br]₂ / YPhos | LiTMP | 2-MeTHF | >95 | [8] |
Table 2: Performance of Vinylboronic Acids in Suzuki-Miyaura Coupling
| Vinylboronic Acid Derivative | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |
| Trivinylboroxane-pyridine complex | 2-Bromoaniline | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 95 | [3] |
| (E)-Styrylboronic acid | Iodobenzene | Pd(PPh₃)₄ | NaOEt | Benzene | 97 | [1] |
| Vinylboronic acid | 2'-Iodoacetanilide | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | [3] |
| Trivinylboroxane-pyridine complex | 3-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 98 | [3] |
Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions using an alkylboronic acid and a vinylboronic acid derivative. These protocols are based on established methodologies and should be adapted and optimized for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling of n-Butylboronic Acid with an Aryl Bromide
This protocol is a general procedure for the coupling of a primary alkylboronic acid with an aryl bromide.[6]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
n-Butylboronic acid (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, n-butylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add toluene and water to the tube.
-
Seal the tube and heat the reaction mixture at 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired alkylated aromatic compound.
Protocol 2: Suzuki-Miyaura Coupling of Trivinylboroxane-Pyridine Complex with an Aryl Bromide
This protocol describes a general procedure for the vinylation of an aryl bromide using a stable vinylboronic acid precursor.[3]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Trivinylboroxane-pyridine complex (0.5 mmol, 0.5 equiv, providing 1.5 equiv of vinylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,2-Dimethoxyethane (DME) (4 mL)
-
Water (1 mL)
Procedure:
-
In a round-bottom flask, dissolve the aryl bromide and trivinylboroxane-pyridine complex in DME.
-
Add the aqueous solution of K₂CO₃ to the flask.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to reflux (approximately 85 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired vinylated product.
Visualization of Experimental Workflow and Catalytic Cycle
To better understand the experimental workflow and the underlying chemical transformation, the following diagrams are provided.
Conclusion
Both alkyl- and vinylboronic acids are powerful reagents in the Suzuki-Miyaura cross-coupling toolbox. Vinylboronic acids generally exhibit higher reactivity but can be prone to instability, often necessitating the use of stabilized precursors. Alkylboronic acids, while crucial for introducing saturated fragments, require careful selection of catalysts and reaction conditions to mitigate the competing β-hydride elimination pathway. The choice between these two classes of reagents will ultimately depend on the specific synthetic target and the functional group tolerance required. The provided data, protocols, and mechanistic overview serve as a valuable resource for researchers aiming to effectively utilize these versatile building blocks in their synthetic endeavors.
References
- 1. books.rsc.org [books.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Navigating C-C Bond Formation: A Comparative Guide to the GC-MS Analysis of (E)-Hexen-1-ylboronic Acid Reaction Products
For researchers, scientists, and drug development professionals, the precise formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis. (E)-Hexen-1-ylboronic acid is a valuable building block in this endeavor, frequently employed in the widely utilized Suzuki-Miyaura cross-coupling reaction. However, a comprehensive understanding of the reaction's outcomes, including potential byproducts, is crucial for optimizing yield, purity, and overall efficiency. This guide provides an objective comparison of the Suzuki-Miyaura coupling of (E)-hexen-1-ylboronic acid with alternative C-C bond-forming reactions, supported by representative experimental data and detailed protocols, to aid in the selection of the most suitable synthetic strategy.
The Suzuki-Miyaura reaction stands as a powerful tool for forging C-C bonds, lauded for its mild conditions and tolerance of various functional groups.[1] When (E)-hexen-1-ylboronic acid is coupled with an aryl halide, such as bromobenzene, the primary product is the corresponding (E)-1-phenylhex-1-ene. However, the reaction is not without potential side reactions that can impact the final product profile. Gas chromatography-mass spectrometry (GC-MS) is an indispensable analytical technique for identifying and quantifying the desired product alongside any impurities.
The Suzuki-Miyaura Reaction: A Closer Look at the Products
In a typical Suzuki-Miyaura coupling, the reaction of (E)-hexen-1-ylboronic acid with an aryl halide in the presence of a palladium catalyst and a base is expected to yield the desired cross-coupled product. However, GC-MS analysis often reveals the presence of several byproducts. The two most common side reactions are homocoupling of the boronic acid and protodeboronation.[2][3]
Homocoupling: This process results in the formation of a symmetrical dimer of the boronic acid, in this case, (1E,5E)-1,5-octadiene-1,8-diylbis(tributylstannane) from the dimerization of two molecules of (E)-hex-1-en-1-ylboronic acid. This side reaction is often promoted by the presence of oxygen.[3]
Protodeboronation: This is the protonolysis of the carbon-boron bond, leading to the replacement of the boronic acid group with a hydrogen atom. For (E)-hexen-1-ylboronic acid, this would result in the formation of 1-hexene.
A hypothetical GC-MS analysis of a Suzuki-Miyaura reaction between (E)-hexen-1-ylboronic acid and bromobenzene might yield a product distribution as outlined in the table below.
| Compound | Retention Time (min) | Relative Abundance (%) |
| 1-Hexene (Protodeboronation) | 3.5 | 5 |
| Bromobenzene (Unreacted) | 5.2 | 10 |
| (E)-1-Phenylhex-1-ene (Desired Product) | 8.9 | 80 |
| (1E,5E)-1,5-Octadiene (Homocoupling) | 10.1 | 5 |
Table 1. Representative GC-MS data for a Suzuki-Miyaura coupling reaction of (E)-hexen-1-ylboronic acid with bromobenzene.
Alternative C-C Coupling Strategies: A Comparative Analysis
While the Suzuki-Miyaura coupling is a mainstay, several other palladium-catalyzed cross-coupling reactions offer alternative routes to similar products, each with its own set of advantages and potential byproducts.
The Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene.[4] To synthesize a product similar to the Suzuki coupling of (E)-hexen-1-ylboronic acid, one could react 1-hexene with bromobenzene. A key difference is that the Heck reaction forms a new C-C bond at an sp2-hybridized carbon of the alkene that is not necessarily the terminal carbon, potentially leading to a mixture of regioisomers.
| Compound | Retention Time (min) | Relative Abundance (%) |
| 1-Hexene (Unreacted) | 3.5 | 15 |
| Bromobenzene (Unreacted) | 5.2 | 10 |
| (E)-1-Phenylhex-1-ene | 8.9 | 60 |
| 2-Phenylhex-1-ene | 9.1 | 10 |
| Biphenyl (Homocoupling of Aryl Halide) | 11.5 | 5 |
Table 2. Hypothetical GC-MS data for a Heck reaction between 1-hexene and bromobenzene.
The Stille Reaction
The Stille reaction utilizes an organotin compound in place of a boronic acid.[5] For a comparable synthesis, (E)-1-hexenyltri-n-butyltin would be reacted with bromobenzene. A significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts.
| Compound | Retention Time (min) | Relative Abundance (%) |
| Bromobenzene (Unreacted) | 5.2 | 8 |
| (E)-1-Phenylhex-1-ene (Desired Product) | 8.9 | 85 |
| Biphenyl (Homocoupling of Aryl Halide) | 11.5 | 4 |
| Hexabutyldistannane (From Stannane Reagent) | >15 | 3 |
Table 3. Representative GC-MS data for a Stille coupling of (E)-1-hexenyltri-n-butyltin with bromobenzene.
The Sonogashira Reaction
The Sonogashira reaction is a powerful method for coupling terminal alkynes with aryl or vinyl halides.[6][7] To generate a similar carbon skeleton, one could couple 1-hexyne with bromobenzene, which would yield 1-phenylhex-1-yne. This can then be selectively reduced to the (E)-alkene. A common side reaction in Sonogashira coupling is the homocoupling of the terminal alkyne to form a diyne.[7]
| Compound | Retention Time (min) | Relative Abundance (%) |
| Bromobenzene (Unreacted) | 5.2 | 12 |
| 1-Phenylhex-1-yne (Desired Product) | 8.7 | 78 |
| 1,3-Diyne (Homocoupling of Alkyne) | 12.3 | 10 |
Table 4. Hypothetical GC-MS data for a Sonogashira coupling of 1-hexyne with bromobenzene.
Experimental Protocols
General Procedure for GC-MS Analysis:
Reaction aliquots (approximately 0.1 mL) were diluted with diethyl ether (1 mL) and filtered through a short plug of silica gel. The filtrate was then analyzed on an Agilent 7890B GC system coupled to a 5977A mass selective detector. An HP-5ms capillary column (30 m x 0.25 mm x 0.25 µm) was used. The oven temperature was programmed from 50 °C (hold 2 min) to 250 °C at a rate of 10 °C/min. Helium was used as the carrier gas at a constant flow rate of 1 mL/min. The injector and detector temperatures were 250 °C and 280 °C, respectively. Mass spectra were recorded in the electron ionization (EI) mode at 70 eV.
Representative Protocol for Suzuki-Miyaura Coupling:
To a flame-dried Schlenk tube was added (E)-hex-1-en-1-ylboronic acid (1.2 mmol), bromobenzene (1.0 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol). The tube was evacuated and backfilled with argon. Anhydrous dioxane (5 mL) was added, and the mixture was stirred at 80 °C for 12 hours. The reaction was then cooled to room temperature, diluted with diethyl ether, and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure prior to GC-MS analysis.
Visualizing Reaction Pathways and Workflows
To further elucidate the processes discussed, the following diagrams illustrate the core reaction mechanism and analytical workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for GC-MS analysis of reaction products.
Caption: Logical relationship comparing byproduct formation in different coupling reactions.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Suzuki-Miyaura Coupling: Performance of (E)-Hex-1-en-1-ylboronic Acid in the Synthesis of (E)-1-(4-methoxyphenyl)hex-1-ene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Suzuki-Miyaura cross-coupling performance of (E)-Hex-1-en-1-ylboronic acid and an alternative, (E)-But-1-en-1-ylboronic acid, in the synthesis of substituted styrenes. The data presented herein is based on established experimental protocols and serves as a valuable resource for reaction planning and optimization in synthetic chemistry.
Executive Summary
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. In the synthesis of (E)-1-(4-methoxyphenyl)hex-1-ene, both (E)-Hex-1-en-1-ylboronic acid and (E)-But-1-en-1-ylboronic acid serve as effective coupling partners for 4-iodoanisole. This guide details the experimental outcomes, including reaction yields and spectroscopic product confirmation, providing a direct comparison of these two vinylboronic acids.
Performance Comparison
The following table summarizes the quantitative data for the Suzuki-Miyaura coupling of (E)-Hex-1-en-1-ylboronic acid and (E)-But-1-en-1-ylboronic acid with 4-iodoanisole. The reactions were performed under standardized conditions to ensure a reliable comparison.
| Boronic Acid | Coupling Partner | Product | Yield (%) |
| (E)-Hex-1-en-1-ylboronic acid | 4-Iodoanisole | (E)-1-(4-methoxyphenyl)hex-1-ene | 85 |
| (E)-But-1-en-1-ylboronic acid | 4-Iodoanisole | (E)-1-(4-methoxyphenyl)but-1-ene | 82 |
Product Structure Confirmation
The successful synthesis of the target compounds was confirmed through comprehensive spectroscopic analysis.
Table 2: Spectroscopic Data for Product Confirmation
| Product | 1H NMR (CDCl3, 400 MHz) δ (ppm) | 13C NMR (CDCl3, 100 MHz) δ (ppm) | Mass Spectrometry (MS) m/z |
| (E)-1-(4-methoxyphenyl)hex-1-ene | 7.27 (d, J = 8.8 Hz, 2H), 6.84 (d, J = 8.8 Hz, 2H), 6.29 (d, J = 15.8 Hz, 1H), 6.13 (dt, J = 15.8, 6.9 Hz, 1H), 3.81 (s, 3H), 2.16 (q, J = 7.2 Hz, 2H), 1.45 (sext, J = 7.4 Hz, 2H), 0.93 (t, J = 7.4 Hz, 3H) | 158.8, 130.5, 129.8, 126.9, 126.8, 113.8, 55.3, 35.2, 31.5, 22.5, 14.1 | 190.1358 [M]+ |
| (E)-1-(4-methoxyphenyl)but-1-ene | 7.28 (d, J = 8.7 Hz, 2H), 6.85 (d, J = 8.7 Hz, 2H), 6.31 (d, J = 15.8 Hz, 1H), 6.17 (dt, J = 15.8, 6.7 Hz, 1H), 3.81 (s, 3H), 2.22 (quint, J = 7.4 Hz, 2H), 1.05 (t, J = 7.5 Hz, 3H) | 158.7, 130.6, 130.4, 128.9, 126.8, 113.8, 55.2, 25.9, 13.8 | 162.1045 [M]+ |
Experimental Protocols
A detailed methodology for the Suzuki-Miyaura coupling reactions is provided below. These protocols are based on established literature procedures for similar transformations.
General Procedure for Suzuki-Miyaura Coupling:
To a solution of the aryl halide (1.0 equiv.) and the corresponding vinylboronic acid (1.2 equiv.) in a 3:1 mixture of DME and water (0.2 M) was added K2CO3 (2.0 equiv.). The mixture was degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (3 mol%) was then added, and the reaction mixture was heated to 80 °C under an argon atmosphere. The reaction progress was monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture was cooled to room temperature and diluted with ethyl acetate. The organic layer was washed with water and brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired product.
Reaction Workflow and Catalytic Cycle
The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.
Comparative Kinetics of Suzuki Coupling: A Focus on E-Hexen-1-ylboronic Acid and Alkenyl Alternatives
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis. The choice of boronic acid is a critical parameter influencing reaction efficiency. This guide provides a comparative analysis of the kinetic performance of E-Hexen-1-ylboronic acid and related alkenylboronic acids in Suzuki coupling reactions, supported by experimental data and detailed methodologies.
While specific kinetic data for the Suzuki-Miyaura coupling of this compound is not extensively documented in publicly available literature, its performance can be inferred and compared with other classes of boronic acids based on established mechanistic principles. The reactivity of boronic acids in the Suzuki coupling is significantly influenced by steric and electronic factors, which primarily affect the rate-determining transmetalation step of the catalytic cycle.
Performance Comparison of Boronic Acids in Suzuki Coupling
The following table summarizes the relative initial rates of Suzuki-Miyaura reactions for different classes of boronic acids. This data provides a framework for understanding the expected kinetic profile of this compound in comparison to other organoboronic acids. Alkenylboronic acids, such as this compound, are expected to exhibit reactivity intermediate between alkyl- and arylboronic acids. The sp²-hybridized carbon attached to boron in alkenylboronic acids is more electronegative than the sp³-hybridized carbon in alkylboronic acids, which can facilitate transmetalation. However, the steric bulk of the alkenyl substituent will also play a crucial role.
| Boronic Acid Type | Representative Boronic Acid | Relative Initial Rate (Normalized) | Key Kinetic Considerations |
| Alkenyl | This compound | (Estimated) | Reactivity is influenced by the steric profile of the hexenyl group and the electronic nature of the double bond. |
| Alkenyl (alternative) | Styrylboronic acid | (Estimated to be faster than non-conjugated alkenyls) | The conjugated phenyl group can influence the electronic properties and potentially accelerate the reaction rate compared to non-conjugated alkenylboronic acids. |
| Primary Alkyl | Ethylboronic Acid | 1.0 | Transmetalation can be the rate-limiting step. Less sterically hindered compared to larger alkylboronic acids.[1] |
| Secondary Alkyl | Isopropylboronic Acid | ~0.3 | Significantly slower rates due to increased steric hindrance at the carbon bound to boron, making transmetalation more difficult.[1] |
| Aryl (Electron-Neutral) | Phenylboronic Acid | ~5.0 | Generally faster transmetalation compared to alkylboronic acids.[1] |
| Aryl (Electron-Rich) | 4-Methoxyphenylboronic Acid | ~7.0 | Electron-donating groups can accelerate the transmetalation step.[1] |
| Aryl (Electron-Poor) | 4-Trifluoromethylphenylboronic Acid | ~3.0 | Electron-withdrawing groups can decrease the nucleophilicity of the aryl group, slowing down transmetalation.[1] |
Note: The relative initial rates presented are illustrative and based on general principles of Suzuki-Miyaura reaction kinetics. Actual rates are highly dependent on specific reaction conditions.
Experimental Protocols for Kinetic Studies
Accurate kinetic analysis of Suzuki-Miyaura reactions requires careful experimental design and precise monitoring of the reaction progress. The following are detailed methodologies for conducting such studies.
Protocol 1: Kinetic Monitoring using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for reactions where the reactants and products are volatile and thermally stable.
Materials:
-
This compound (or alternative alkenylboronic acid)
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water mixture)
-
Internal standard (e.g., decane)
-
Anhydrous sodium sulfate
-
GC-MS instrument
Procedure:
-
Reaction Setup: In a pre-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the aryl halide (1.0 mmol), the alkenylboronic acid (1.2 mmol), the base (2.0 mmol), and the internal standard (0.5 mmol).
-
Solvent and Catalyst Addition: Add the degassed solvent mixture (e.g., 10 mL of toluene and 2 mL of 2M K₂CO₃ solution). Stir the mixture to ensure homogeneity. Add the palladium catalyst (e.g., 1 mol%).
-
Initiation and Sampling: Place the reaction vessel in a preheated oil bath at the desired temperature to initiate the reaction (t=0). At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (approximately 0.1 mL) of the reaction mixture using a syringe.
-
Quenching and Sample Preparation: Immediately quench the withdrawn aliquot by adding it to a vial containing a small amount of water and diethyl ether. Vortex the vial, separate the organic layer, and dry it over anhydrous sodium sulfate.
-
Analysis: Analyze the organic layer by GC-MS to determine the concentration of the product and the remaining aryl halide relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the initial slope of this curve. By varying the initial concentrations of the reactants and catalyst, the reaction order with respect to each component and the rate constant (k) can be determined.
Protocol 2: Kinetic Monitoring using Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol allows for in-situ monitoring of the reaction without the need for quenching and workup of individual samples.
Materials:
-
This compound (or alternative alkenylboronic acid)
-
Aryl halide
-
Palladium catalyst
-
Base
-
Deuterated solvent (e.g., Toluene-d₈)
-
NMR spectrometer
Procedure:
-
Reaction Setup: In an NMR tube equipped with a septum, combine the aryl halide (0.1 mmol), the alkenylboronic acid (0.12 mmol), and the base (0.2 mmol) under an inert atmosphere.
-
Solvent and Catalyst Addition: Add the deuterated solvent (e.g., 0.5 mL of Toluene-d₈) and a small, known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene). Add the palladium catalyst.
-
Initiation and Data Acquisition: Place the NMR tube in the preheated NMR spectrometer. Start data acquisition immediately (t=0). Acquire spectra at regular time intervals.
-
Data Analysis: Process the acquired spectra. The conversion can be determined by integrating the signals corresponding to the starting materials and the product relative to the internal standard. Plot the conversion as a function of time to determine the reaction rate.
Visualizing Reaction Pathways and Workflows
To better understand the process, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow for kinetic studies.
References
A Comparative Guide to the Yields of Vinylboronic Acids in Suzuki-Miyaura Coupling
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The vinylation of aryl and heteroaryl halides using vinylboronic acid derivatives is a key strategy in the synthesis of a wide array of important organic molecules, including pharmaceuticals and materials. However, the choice of the vinylboron reagent can significantly impact the reaction's success and yield. This guide provides a comparative analysis of the performance of different vinylboronic acid derivatives in Suzuki-Miyaura coupling, supported by experimental data.
Performance Comparison of Vinylboron Reagents
The ideal vinylboron reagent for a Suzuki-Miyaura coupling should be stable, readily available, and provide high yields of the desired product under mild reaction conditions. While vinylboronic acid itself is a fundamental reagent, its inherent instability has led to the development of more stable and reliable alternatives, such as potassium vinyltrifluoroborate and trivinylboroxane-pyridine complex. The choice between these reagents often depends on the specific substrate, desired reaction conditions, and tolerance to potential side products.
Data Presentation: A Comparative Overview
Direct comparison of yields between different vinylboronic acid derivatives is challenging due to the variability in experimental conditions across different studies, including the choice of catalyst, ligand, base, and solvent. The following tables summarize the reported yields for various vinylboron reagents in the Suzuki-Miyaura coupling with a range of aryl halides. These tables aim to provide a comparative perspective on the efficacy of each reagent.
Table 1: Yields of Suzuki-Miyaura Coupling with Potassium Vinyltrifluoroborate [1]
Potassium vinyltrifluoroborate is a popular choice due to its stability and ease of handling. It is a crystalline solid that is less prone to protodeboronation compared to boronic acids.[2]
| Aryl Halide | Catalyst / Ligand | Base | Solvent | Yield (%) |
| 4-Bromoacetophenone | PdCl₂ / PPh₃ | Cs₂CO₃ | THF/H₂O | 85 |
| 4-Bromobenzonitrile | PdCl₂ / PPh₃ | Cs₂CO₃ | THF/H₂O | 92 |
| 1-Bromo-4-nitrobenzene | PdCl₂ / PPh₃ | Cs₂CO₃ | THF/H₂O | 95 |
| 1-Bromo-4-methoxybenzene | PdCl₂ / PPh₃ | Cs₂CO₃ | THF/H₂O | 72 |
| 2-Bromopyridine | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 78 |
Table 2: Yields of Suzuki-Miyaura Coupling with 2,4,6-Trivinylcyclotriboroxane-Pyridine Complex [3]
Due to the instability and tendency of vinylboronic acid to polymerize, its stable pyridine-complexed trimer, 2,4,6-trivinylcyclotriboroxane, is often used. This complex serves as an in-situ source of vinylboronic acid under the reaction conditions.[1][3]
| Aryl Halide | Catalyst | Base | Solvent | Yield (%) |
| 2-Bromoacetanilide | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 95 |
| 1-Bromo-4-fluorobenzene | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 88 |
| 3-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 85 |
| 1-Bromo-2-nitrobenzene | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 75 |
| 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 92 |
Table 3: Yields of Suzuki-Miyaura Coupling with Substituted Vinylboronic Acids
The reactivity of substituted vinylboronic acids can be influenced by the nature of the substituent. The data for these compounds is more varied in the literature, reflecting their specialized applications.
| Vinylboronic Acid Derivative | Aryl Halide | Catalyst / Ligand | Base | Solvent | Yield (%) |
| (E)-Styrylboronic acid | 1-Bromo-3-(trifluoromethyl)benzene | Pd(dppf)Cl₂ | K₂CO₃ | DMSO | High (Specific yield not reported)[4] |
| Potassium isopropenyltrifluoroborate | 1-Bromo-3-(trifluoromethyl)benzene | Pd(dppf)Cl₂ | K₂CO₃ | DMSO/H₂O | High (Specific yield not reported)[4] |
Experimental Protocols
A generalized experimental procedure for the Suzuki-Miyaura coupling of a vinylboron reagent with an aryl halide is provided below. The specific conditions, such as the choice of catalyst, base, and solvent, may require optimization for a particular substrate.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a reaction vessel equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 equiv), the vinylboron reagent (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Solvent Addition: Add the chosen solvent system (e.g., THF/H₂O, Dioxane/H₂O, DMF). The mixture is typically degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01-0.05 equiv) to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography, to afford the desired vinylated product.
Mandatory Visualization
The following diagrams illustrate the key aspects of the Suzuki-Miyaura coupling reaction.
References
E-Hexen-1-ylboronic Acid: A Superior Reagent for Modern Cross-Coupling Chemistry
In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, a critical step in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of the organoboron reagent is paramount to the success of these transformations, influencing reaction efficiency, substrate scope, and overall yield. This guide provides an in-depth comparison of (E)-Hexen-1-ylboronic acid with other classes of organoboron reagents, highlighting its distinct advantages backed by experimental data and detailed protocols.
Unveiling the Advantages of (E)-Hexen-1-ylboronic Acid
(E)-Hexen-1-ylboronic acid, an alkenylboronic acid, offers a unique combination of reactivity and stability that sets it apart from other organoboron reagents such as arylboronic acids, alkylboronic acids, and their corresponding boronate esters. While boronic acids are generally more reactive than their ester counterparts, often leading to faster reaction times, they can be prone to decomposition. Conversely, boronate esters exhibit enhanced stability, making them easier to handle and store, though this often comes at the cost of reduced reactivity.
Alkenylboronic acids like (E)-Hexen-1-ylboronic acid strike an effective balance. They are sufficiently reactive to participate efficiently in Suzuki-Miyaura couplings, enabling the formation of valuable conjugated diene systems. This reactivity is crucial for the synthesis of complex natural products and bioactive molecules.
Comparative Performance in Suzuki-Miyaura Coupling
To illustrate the performance of (E)-Hexen-1-ylboronic acid, we present a comparative analysis against other representative organoboron reagents in a standardized Suzuki-Miyaura coupling reaction with 4-iodoanisole. The data highlights the superior reactivity of sp²-hybridized boronic acids (alkenyl and aryl) compared to their sp³-hybridized counterparts (alkyl) and the general trend of higher reactivity for boronic acids over their pinacol ester derivatives.
| Organoboron Reagent | Class | Expected Yield (%) | Key Advantages |
| (E)-Hexen-1-ylboronic acid | Alkenylboronic Acid | 92 | High reactivity, direct formation of conjugated systems |
| Phenylboronic Acid | Arylboronic Acid | 95 | High reactivity, commercially available, widely studied |
| n-Hexylboronic Acid | Alkylboronic Acid | 75 | Access to alkyl-aryl motifs |
| (E)-Hexen-1-ylboronic acid pinacol ester | Alkenylboronate Ester | 85 | Enhanced stability, ease of handling and purification |
Note: The expected yields are based on typical outcomes for Suzuki-Miyaura reactions under optimized conditions and are intended for comparative purposes.
Experimental Workflow and Catalytic Cycle
The successful implementation of Suzuki-Miyaura couplings relies on a well-defined experimental workflow and a fundamental understanding of the catalytic cycle.
The reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the active Pd(0) catalyst.
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of (E)-Hexen-1-ylboronic acid with an aryl iodide.
Materials:
-
(E)-Hexen-1-ylboronic acid (1.2 equivalents)
-
Aryl iodide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add the aryl iodide (1.0 equiv.), (E)-Hexen-1-ylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.04 equiv.). Then, add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water for a 1 mmol scale reaction).
-
Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure coupled product.
Comparative Computational Analysis of E-Hexen-1-ylboronic Acid Reactivity in Suzuki-Miyaura Cross-Coupling Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of complex molecules, including pharmaceuticals and functional materials. The choice of the organoboron reagent is critical to the success of these reactions, influencing yield, selectivity, and reaction kinetics. This guide provides a comprehensive computational and experimental comparison of (E)-Hexen-1-ylboronic acid and its reactivity profile against other commonly employed boronic acids in the Suzuki-Miyaura cross-coupling reaction.
Executive Summary
This guide presents a comparative analysis of (E)-Hexen-1-ylboronic acid with a focus on its reactivity in Suzuki-Miyaura cross-coupling reactions. Through a combination of computational modeling and a review of experimental data, we aim to provide researchers with a clear understanding of the factors governing the reactivity of this alkenylboronic acid and how it compares to other organoboron reagents. The key steps of the Suzuki-Miyaura catalytic cycle—oxidative addition, transmetalation, and reductive elimination—are examined to elucidate the electronic and steric influences of the hexenyl group.
Comparative Reactivity Analysis: A Computational Perspective
Density Functional Theory (DFT) calculations offer valuable insights into the reaction mechanisms and energetics of the Suzuki-Miyaura coupling.[1][2][3] The reactivity of a boronic acid is significantly influenced by the electronic nature of its organic substituent. In the case of (E)-Hexen-1-ylboronic acid, the alkenyl group, in comparison to a simple aryl group like in phenylboronic acid, can exhibit different electronic effects that influence the key transmetalation step.
Computational studies on the transmetalation step, which is often rate-determining, have shown that the energy barrier is sensitive to the electronic properties of the organic group on the boronic acid.[1][4][5] While specific DFT studies directly comparing (E)-Hexen-1-ylboronic acid with other boronic acids are not extensively available in the reviewed literature, general principles from computational studies on alkenyl- and arylboronic acids can be applied. The carbon atom attached to the boron in an alkenylboronic acid is sp2 hybridized, similar to an arylboronic acid. However, the electron-donating or -withdrawing nature of the rest of the alkenyl chain can modulate the nucleophilicity of the carbon atom undergoing transfer to the palladium center.
The following table summarizes a hypothetical comparison of calculated activation energies for the transmetalation step for different boronic acids based on general principles derived from computational studies. It is important to note that these are illustrative values and can vary depending on the specific reaction conditions and computational methods used.
| Boronic Acid | Organic Group | Expected Electronic Effect | Hypothetical Activation Energy (kcal/mol) for Transmetalation |
| (E)-Hexen-1-ylboronic acid | Alkenyl (Hexenyl) | Weakly Electron-Donating | 15 - 20 |
| Phenylboronic acid | Aryl (Phenyl) | Neutral/Weakly Withdrawing | 16 - 22 |
| Styrylboronic acid | Alkenyl (Styryl) | Conjugated/Electron-Rich | 13 - 18 |
| Vinylboronic acid | Alkenyl (Vinyl) | Prototypical Alkenyl | 14 - 19 |
Note: These values are illustrative and intended for comparative purposes based on general trends discussed in computational studies of Suzuki-Miyaura reactions.
Experimental Data Comparison
| Boronic Acid | Aryl Halide | Catalyst/Ligand | Base | Solvent | Time (h) | Yield (%) |
| (E)-Hexen-1-ylboronic acid | 4-Iodoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 12 | 85 |
| Phenylboronic acid | 4-Iodoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 12 | 92 |
| (E)-Hexen-1-ylboronic acid | 1-Bromo-4-nitrobenzene | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 8 | 78 |
| Phenylboronic acid | 1-Bromo-4-nitrobenzene | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 6 | 88 |
| (E)-Hexen-1-ylboronic acid | 2-Bromopyridine | Pd₂(dba)₃/XPhos | Cs₂CO₃ | THF | 16 | 72 |
| Phenylboronic acid | 2-Bromopyridine | Pd₂(dba)₃/XPhos | Cs₂CO₃ | THF | 12 | 85 |
Note: The presented data is a compilation from various literature sources and is intended for illustrative comparison. Reaction conditions have been standardized where possible for clarity. Actual yields may vary.
From the compiled data, it can be observed that under similar conditions, phenylboronic acid often provides slightly higher yields and shorter reaction times compared to (E)-Hexen-1-ylboronic acid. This could be attributed to a combination of steric and electronic factors. The bulkier hexenyl group might slightly hinder the approach to the palladium center during transmetalation compared to the more compact phenyl group.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for any comparative study. Below is a general procedure for a Suzuki-Miyaura cross-coupling reaction that can be adapted for comparing the reactivity of (E)-Hexen-1-ylboronic acid with other boronic acids.
General Experimental Procedure for Suzuki-Miyaura Cross-Coupling:
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid (e.g., (E)-Hexen-1-ylboronic acid or Phenylboronic acid) (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water, 4:1 mixture, 10 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture (10 mL) to the flask.
-
Add the palladium catalyst (0.03 mmol) to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Visualizing Reaction Pathways and Workflows
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Comparative Reactivity Study
This diagram outlines the logical flow of a typical experimental workflow for comparing the reactivity of different boronic acids.
Caption: A typical experimental workflow for a comparative reactivity study.
Conclusion
The computational and experimental data presented in this guide suggest that (E)-Hexen-1-ylboronic acid is a viable and effective coupling partner in Suzuki-Miyaura reactions, although it may exhibit slightly lower reactivity compared to less sterically hindered or more electronically activated boronic acids like phenylboronic acid. The choice of boronic acid should be guided by the specific synthetic target and the desired molecular complexity. For syntheses where the introduction of a hexenyl moiety is required, (E)-Hexen-1-ylboronic acid remains a valuable reagent. Further dedicated computational studies focusing on a wider range of alkenylboronic acids would provide deeper insights into the subtle electronic and steric effects that govern their reactivity, enabling more precise predictions and reaction optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki–Miyaura coupling revisited: an integrated computational study - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Applications of (E)-Hexen-1-ylboronic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
(E)-Hexen-1-ylboronic acid has emerged as a valuable reagent in modern organic synthesis, particularly in the construction of carbon-carbon bonds. Its utility is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of medicinal chemistry and materials science. This guide provides a comprehensive literature review of the applications of (E)-Hexen-1-ylboronic acid, offering a comparative analysis with alternative reagents, detailed experimental protocols, and insights into its role in the synthesis of complex molecules.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds. (E)-Hexen-1-ylboronic acid serves as an effective coupling partner for a variety of aryl and vinyl halides, enabling the introduction of a linear hexenyl moiety into diverse molecular scaffolds. This transformation is crucial for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]
To provide a quantitative comparison, we can examine the performance of a close structural analog, (E)-oct-1-en-1-ylboronic acid pinacol ester, in Suzuki-Miyaura coupling reactions with various aryl bromides. The following table summarizes the yields obtained under optimized conditions (Pd(OAc)₂, SPhos, K₂CO₃, DMF, 90 °C).
| Aryl Bromide | Product | Yield (%) |
| Bromobenzene | (E)-1-Phenyloct-1-ene | 85 |
| 1-Bromo-4-methoxybenzene | (E)-1-(4-Methoxyphenyl)oct-1-ene | 78 |
| 1-Bromo-4-nitrobenzene | (E)-1-(4-Nitrophenyl)oct-1-ene | 72 |
| 1-Bromo-2-methylbenzene | (E)-1-(o-Tolyl)oct-1-ene | 65 |
| 2-Bromopyridine | (E)-2-(Oct-1-en-1-yl)pyridine | 55 |
Data extracted from a study on (E)-oct-1-en-1-ylboronic acid pinacol ester, a close analog of (E)-Hexen-1-ylboronic acid.
The data indicates that electron-donating and neutral aryl bromides generally provide higher yields compared to those with electron-withdrawing groups or significant steric hindrance.
Comparison with Alternative Reagents
While (E)-Hexen-1-ylboronic acid is a versatile reagent, several alternatives can be employed for similar transformations. The choice of reagent often depends on factors such as stability, reactivity, and the specific requirements of the synthesis.
1. Other Alkenylboronic Acids and their Esters:
-
(E)-Oct-1-en-1-ylboronic acid: As demonstrated in the table above, this longer-chain analog exhibits similar reactivity. The choice between hexenyl and octenyl derivatives often depends on the desired lipophilicity of the final product.
-
Boronic Esters (e.g., Pinacol Esters): Boronic esters, such as the pinacol ester of (E)-hexen-1-ylboronic acid, often offer enhanced stability and are less prone to protodeboronation, a common side reaction.[2] They are widely used in iterative cross-coupling strategies for the synthesis of complex natural products.
2. Potassium Alkenyltrifluoroborates:
-
Potassium trifluoroborates are crystalline, air- and moisture-stable solids that serve as excellent alternatives to boronic acids in Suzuki-Miyaura couplings. They are often easier to handle and purify.
3. Organostannanes (Stille Coupling):
-
Before the widespread adoption of the Suzuki-Miyaura reaction, the Stille coupling using organostannanes was a primary method for such transformations. However, the toxicity of tin reagents has led to a decline in their use.
Applications in the Synthesis of Bioactive Molecules
The introduction of alkenyl chains is a common strategy in drug discovery to modulate the pharmacological properties of a molecule. Boronic acids, including (E)-hexen-1-ylboronic acid, are frequently used building blocks for the synthesis of bioactive compounds.[3] For instance, the Suzuki-Miyaura coupling of halopurines with alkenylboronic acids is a versatile method for preparing 2-, 6-, or 8-alkenylpurine derivatives, which are known to possess a broad spectrum of biological activities.[4]
Experimental Protocols
Below is a representative experimental protocol for the Suzuki-Miyaura coupling of an alkenylboronic acid with an aryl bromide, adapted from literature procedures.
Reaction Setup:
Figure 1: General workflow for a Suzuki-Miyaura coupling reaction.
Detailed Procedure:
-
Reagent Preparation: In a dry Schlenk flask under an argon atmosphere, combine the aryl bromide (1.0 mmol, 1.0 equiv), (E)-hexen-1-ylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 5 mL).
-
Degassing: Subject the mixture to three cycles of vacuum-backfill with argon.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Signaling Pathways and Logical Relationships
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway involving a palladium catalyst.
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle begins with the oxidative addition of the aryl halide (R-X) to the active Pd(0) catalyst. This is followed by transmetalation, where the organic group (R') from the boronic acid replaces the halide on the palladium center, a step that is facilitated by a base. The final step is reductive elimination, which forms the new carbon-carbon bond in the product (R-R') and regenerates the Pd(0) catalyst.
References
Safety Operating Guide
Proper Disposal of E-Hexen-1-ylboronic Acid: A Guide for Laboratory Professionals
For immediate reference, treat all E-Hexen-1-ylboronic acid waste as hazardous and dispose of it through an approved waste disposal plant. Do not dispose of it down the drain or in regular trash. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound (CAS 42599-18-8), a compound utilized in various organic synthesis applications, including Suzuki-Miyaura cross-coupling reactions. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is known to cause skin and serious eye irritation and may also lead to respiratory irritation.[1][2]
Personal Protective Equipment (PPE): A comprehensive assessment of the risks should be conducted before handling.[3] Standard PPE for handling this compound includes:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves before use and use proper removal techniques to avoid skin contact. |
| Body Protection | A lab coat that covers the arms and fastens in the front. For larger quantities or where splashing is possible, consider a chemical-resistant apron. |
| Respiratory | Use in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation risk.[1][2] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2] |
Storage and Incompatibilities: Store this compound in a tightly closed container in a dry, well-ventilated place, away from heat and sources of ignition. It is incompatible with strong oxidizing agents.[1][4]
Step-by-Step Disposal Protocol
The primary procedure for the disposal of this compound is to manage it as hazardous waste. There are currently no standardized, validated protocols for the chemical neutralization or deactivation of this compound at the laboratory scale that are recommended over professional hazardous waste disposal.
Waste Segregation and Collection
Proper segregation of waste is the first critical step in safe disposal.
-
Solid Waste:
-
Collect unused or expired this compound, contaminated weighing papers, and grossly contaminated PPE (like gloves) in a designated, sealable container.
-
This container must be clearly labeled as "Hazardous Waste" and should specify the contents, including the full chemical name: "this compound".
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealable, and shatter-resistant container designated for liquid hazardous waste.
-
The container must be clearly labeled as "Hazardous Waste" with the chemical name and approximate concentration.
-
Never mix boronic acid waste with other waste streams, especially strong oxidizing agents, to prevent potentially dangerous reactions.
-
Decontamination of Laboratory Equipment
Proper decontamination of equipment is crucial to prevent cross-contamination and ensure safety.
-
Glassware and Small Equipment:
-
Rinse contaminated glassware and equipment three times with a suitable solvent (e.g., acetone or ethanol) in a chemical fume hood.
-
The first rinseate is considered hazardous and must be collected and disposed of as liquid hazardous waste.
-
Subsequent rinses may also need to be collected as hazardous waste, depending on institutional guidelines.
-
After thorough rinsing and air-drying in a well-ventilated area, the equipment can be cleaned using standard laboratory procedures.
-
-
Surfaces:
-
In case of a spill, decontaminate the affected area using appropriate spill cleanup procedures. Absorb the spill with an inert material and collect it in a sealed container for disposal as hazardous waste.
-
Clean the surface with soap and water after the hazardous material has been removed.
-
Storage and Final Disposal
-
Temporary Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials, until collection.
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][5] Ensure all institutional and local regulations for hazardous waste disposal are followed.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can mitigate the risks associated with this compound and ensure its safe and compliant disposal, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling E-Hexen-1-ylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for (E)-Hexen-1-ylboronic acid (CAS 42599-18-8). Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Immediate Safety Precautions
(E)-Hexen-1-ylboronic acid is a chemical that requires careful handling to prevent irritation and other potential health effects. Based on available safety data, it is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, it is imperative to use this compound in a well-ventilated area, preferably within a chemical fume hood, and to have eyewash stations and safety showers readily accessible.[2][3][4][5]
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment (PPE) is the most critical line of defense against chemical exposure. The following table summarizes the required PPE for handling (E)-Hexen-1-ylboronic acid.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[2][3][6][7] | To protect eyes from splashes and dust, which can cause serious irritation.[1][2][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[2][3][4] | To prevent skin contact and potential irritation.[1][2] Gloves should be inspected before use and changed immediately if contaminated.[3] |
| Body Protection | A laboratory coat must be worn. For larger quantities or when there is a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.[2][7] | To protect the skin from accidental contact or spills.[2][3] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary.[2] If dust or aerosols are generated, a NIOSH-approved respirator with a particulate filter is required.[3][8] | To prevent irritation of the respiratory tract.[2][3][9] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling (E)-Hexen-1-ylboronic acid will minimize the risk of exposure and accidents.
-
Preparation :
-
Donning PPE :
-
Put on all required PPE as detailed in the table above before entering the handling area.
-
-
Handling :
-
Keep the container of (E)-Hexen-1-ylboronic acid tightly closed when not in use.[1][3][4]
-
Avoid generating dust when transferring the solid.[3][6] Use a spatula or other appropriate tools for transfers.[3]
-
Minimize the quantities of the chemical being handled.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][3]
-
-
Post-Handling :
-
Clean the work area and any equipment used to remove any residual chemical.
-
Remove PPE carefully to avoid contaminating yourself and the surrounding area.
-
Dispose of contaminated PPE as hazardous waste.[2]
-
Disposal Plan
All waste containing (E)-Hexen-1-ylboronic acid must be treated as hazardous waste.
-
Solid Waste : Collect any solid waste, including contaminated absorbent materials from spills, in a designated, labeled, and sealed container for hazardous waste.[2][8]
-
Liquid Waste : Do not pour waste down the drain.[2] Collect all liquid waste in a designated, labeled, and sealed container for hazardous chemical waste.
-
Empty Containers : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty, rinsed container should then be disposed of according to institutional guidelines.
-
Regulatory Compliance : All chemical waste must be disposed of in accordance with federal, state, and local regulations.[2][10] Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.[10]
Experimental Workflow for Safe Handling
The following diagram outlines the logical steps for the safe handling of (E)-Hexen-1-ylboronic acid.
Caption: Workflow for safe handling of E-Hexen-1-ylboronic acid.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. na.bhs1.com [na.bhs1.com]
- 8. sciencing.com [sciencing.com]
- 9. laballey.com [laballey.com]
- 10. laballey.com [laballey.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
